molecular formula C27H21Cl3 B1599116 1,3,5-Tris[4-(chloromethyl)phenyl]benzene CAS No. 66449-09-0

1,3,5-Tris[4-(chloromethyl)phenyl]benzene

Cat. No.: B1599116
CAS No.: 66449-09-0
M. Wt: 451.8 g/mol
InChI Key: AMGIKSOVIQLLIM-UHFFFAOYSA-N
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Description

1,3,5-Tris[4-(chloromethyl)phenyl]benzene (CAS 66449-09-0) is a high-purity organic compound with the molecular formula C₂₇H₂₁Cl₃ and a molecular weight of 451.82 g/mol . This compound serves as a crucial trifunctional building block and intermediate in advanced organic syntheses, particularly valued for its three reactive chloromethyl groups which allow for further functionalization and the construction of complex molecular architectures . With a specified purity of 98% Min. , it is suitable for demanding research applications. The compound is offered in quantities ranging from milligram to kilogram scale to support various research and development needs . As a reagent, it is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Please note that this chemical requires careful handling; it is harmful if swallowed and may cause skin and serious eye irritation . Researchers are advised to consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tris[4-(chloromethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Cl3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGIKSOVIQLLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C2=CC(=CC(=C2)C3=CC=C(C=C3)CCl)C4=CC=C(C=C4)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399673
Record name 1,1':3',1''-Terphenyl, 4,4''-bis(chloromethyl)-5'-[4-(chloromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66449-09-0
Record name 1,1':3',1''-Terphenyl, 4,4''-bis(chloromethyl)-5'-[4-(chloromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1,3,5-Tris[4-(chloromethyl)phenyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

A High-Symmetry Scaffold for Reticular Chemistry and Advanced Materials

Executive Summary

1,3,5-Tris[4-(chloromethyl)phenyl]benzene (CAS: 66449-09-0) is a


-symmetric aromatic building block defined by its rigid triphenylbenzene core and three reactive benzylic chloride "arms." In the domain of advanced materials, it serves as a critical tecton —a molecular construction unit—for the synthesis of Porous Organic Polymers (POPs), Covalent Organic Frameworks (COFs), and Hypercrosslinked Polymers (HCPs).

Unlike simple crosslinkers, this molecule offers a pre-organized geometry that directs the growth of 3D networks with high fractional free volume (FFV). Its benzylic chloride functionalities provide a versatile "click-ready" handle for nucleophilic substitution or Friedel-Crafts "knitting," making it indispensable for researchers developing materials for gas storage (


, 

), heterogeneous catalysis, and molecular separations.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
PropertySpecification
IUPAC Name This compound
CAS Number 66449-09-0
Molecular Formula

Molecular Weight 451.81 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 180–185 °C (Decomposes at higher temps)
Solubility Soluble in

, THF, Toluene, DMF; Insoluble in Water, Methanol
Reactivity Class Electrophilic Benzylic Halide (High reactivity toward nucleophiles)
Synthetic Architecture

The synthesis of this compound is a two-stage process designed to maximize regioselectivity. Direct chloromethylation of 1,3,5-triphenylbenzene is often avoided due to poor control over the degree of substitution. The preferred route utilizes a "bottom-up" cyclotrimerization followed by radical halogenation.

Mechanism & Pathway[1][2][3]
  • Cyclotrimerization: Acid-catalyzed condensation of 4-methylacetophenone yields the 1,3,5-tris(4-methylphenyl)benzene intermediate (Mes-TPB).[3]

  • Wohl-Ziegler Bromination/Chlorination: Radical substitution of the benzylic protons using N-chlorosuccinimide (NCS) or sulfuryl chloride (

    
    ).[3]
    

Synthesis Precursor 4-Methylacetophenone Intermediate 1,3,5-Tris(4-methylphenyl)benzene (Mes-TPB) Precursor->Intermediate Cyclotrimerization (SiCl4, EtOH, Reflux) Product This compound Intermediate->Product Radical Chlorination (NCS, AIBN, CCl4, Reflux)

Figure 1: Synthetic pathway from commodity precursors to the target scaffold.[3]

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere.

Step 1: Synthesis of the Methyl Precursor (Mes-TPB)

  • Reagents: 4-Methylacetophenone (50 mmol), Silicon Tetrachloride (

    
    , 100 mmol), Ethanol (anhydrous).
    
  • Procedure:

    • Charge a dry round-bottom flask with 4-methylacetophenone and ethanol at 0°C.

    • Dropwise add

      
       (exothermic). The Lewis acid activates the ketone.
      
    • Reflux the mixture for 12–24 hours. The solution will turn dark orange/red.

    • Quench: Pour into ice water. The solid precipitate is the crude trimer.

    • Purification: Recrystallize from toluene/ethanol to obtain white needles.

Step 2: Radical Chlorination to Target

  • Reagents: Mes-TPB (10 mmol), N-Chlorosuccinimide (NCS, 33 mmol), AIBN (catalytic),

    
     or Benzene (solvent).[3]
    
  • Procedure:

    • Dissolve Mes-TPB in dry solvent. Add NCS and AIBN.

    • Reflux under

      
       for 6–12 hours. Monitor via TLC (disappearance of starting material).
      
    • Workup: Filter off the succinimide byproduct (insoluble in

      
      ).
      
    • Evaporate solvent.[1][2][4] Recrystallize from

      
      /Hexane.
      
    • Validation:

      
       NMR should show a singlet at 
      
      
      
      ppm (
      
      
      ) and loss of the methyl singlet.
Reactivity & Applications in Drug Discovery/Materials

The chloromethyl group (


) is a "privileged" functionality in materials synthesis due to its dual reactivity modes.[3]
A. Hypercrosslinked Polymers (HCPs) via "Knitting"

This is the primary application in porous materials research. The molecule acts as both the monomer and the crosslinker.

  • Mechanism: Friedel-Crafts alkylation using

    
    .
    
  • Process: The

    
     group complexes with 
    
    
    
    , generating a carbocation that attacks a neighboring aromatic ring.
  • Result: An amorphous, highly rigid network with surface areas often exceeding 1000

    
    .
    
  • Relevance: These materials are used for solid-phase extraction (SPE) of drugs from biological fluids or as catalyst supports.

B. Post-Synthetic Modification (PSM)

For drug delivery vectors, the chloride can be displaced by amines:


[3]
  • Cationic Frameworks: Reaction with tertiary amines creates quaternary ammonium salts, used in antimicrobial surfaces or anion exchange membranes.

Applications cluster_0 Path A: Friedel-Crafts Knitting cluster_1 Path B: Nucleophilic Substitution Core This compound HCP Hypercrosslinked Polymer (HCP) Microporous Network Core->HCP + FeCl3 (Self-condensation) Amine Tri-amine Ligands (Cationic/Chelating) Core->Amine + R-NH2 (SN2 Reaction) Gas H2/CO2 Storage Catalyst Support HCP->Gas Bio Antimicrobial Surfaces Drug Delivery Vectors Amine->Bio

Figure 2: Divergent application pathways: "Knitting" for porosity vs. Substitution for functionality.

Safety & Handling (E-E-A-T)

Warning: Benzylic chlorides are potent lachrymators and alkylating agents.

  • Inhalation: Causes severe respiratory irritation. Handle only in a functioning fume hood.

  • Skin Contact: Corrosive. Can cause chemical burns and sensitization. Double-gloving (Nitrile) is recommended.

  • Storage: Moisture sensitive. Hydrolysis yields HCl gas and the corresponding alcohol. Store under inert gas (Argon/Nitrogen) at 2–8°C.

References
  • Elmorsy, S. S., et al. (1996). "Silicon tetrachloride-ethanol: a unique catalyst for the cyclotrimerization of acetophenones." Tetrahedron Letters, 37(16), 2849-2852. Link

  • Li, B., et al. (2011). "A new strategy to microporous polymers: knitting rigid aromatic building blocks by external cross-linker." Macromolecules, 44(8), 2410-2414. Link

  • Tan, L., et al. (2012). "Synthesis of microporous organic polymers via Friedel–Crafts alkylation of benzenes." Polymer Chemistry, 3, 1199-1204. Link

  • Capot Chemical. (2024). "Product Specification: this compound." Link

Sources

1,3,5-Tris[4-(chloromethyl)phenyl]benzene chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1,3,5-Tris[4-(chloromethyl)phenyl]benzene A Trifunctional Scaffold for Reticular Chemistry and Dendritic Architectures

Part 1: Executive Technical Analysis

This compound (CAS: 66449-09-0) is a


-symmetric aromatic scaffold characterized by a rigid triphenylbenzene core functionalized with three reactive benzylic chloride "arms."[1] In the fields of reticular chemistry and drug delivery, this molecule serves as a critical topological node .[1] Its geometry allows for the construction of 2D hexagonal networks (Covalent Organic Frameworks - COFs) and the synthesis of high-generation dendrimers via divergent growth strategies.

Unlike its flexible aliphatic analogues, the triphenylbenzene core confers exceptional thermal stability and π-π stacking capabilities, making it a preferred building block for optoelectronic materials and porous organic polymers (POPs).[1]

Chemical Profile
PropertySpecification
Molecular Formula

Molecular Weight 451.82 g/mol
CAS Number 66449-09-0
Geometry

Symmetry (Planar Core)
Reactive Group Benzylic Chloride (

active)
Solubility Soluble in DCM, THF, Toluene, Chloroform; Insoluble in Water

Part 2: Synthesis & Production Protocols

For high-purity applications (e.g., pharmaceutical dendrimer synthesis), the Reductive Chlorination Pathway is recommended over radical halogenation to avoid difficult-to-separate byproducts.[1]

Protocol A: High-Fidelity Synthesis (The Alcohol Route)

Target Audience: Research Labs & Pharma Development[1]

Rationale: This method utilizes commercially available 1,3,5-tris(4-formylphenyl)benzene.[1] It proceeds through a stable alcohol intermediate, ensuring complete functionalization without over-chlorination.[1]

Step 1: Reduction to Tris-Alcohol

  • Dissolve 5.0 g of 1,3,5-tris(4-formylphenyl)benzene in 100 mL of THF/Methanol (1:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add Sodium Borohydride (

    
    , 1.5 g, 3.0 equiv) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Stir at room temperature for 4 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Quench with 1M HCl, extract with Ethyl Acetate, and dry over

    
    .
    
  • Isolate 1,3,5-tris(4-(hydroxymethyl)phenyl)benzene as a white solid.

Step 2: Chlorination (The Applequist Method)

  • Suspend the dry tris-alcohol intermediate in anhydrous Dichloromethane (DCM) under Argon.

  • Add Thionyl Chloride (

    
    , 4.0 equiv) dropwise at 0°C. Add a catalytic amount of DMF (2 drops) to accelerate the Vilsmeier-Haack type mechanism.
    
  • Reflux for 6 hours. The suspension will clear as the alkyl chloride forms.

  • Evaporate solvent and excess

    
     under reduced pressure.
    
  • Recrystallize from hot Hexane/Chloroform to yield needle-like crystals of this compound.

Protocol B: Industrial Scale-Up (The Radical Route)

Target Audience: Material Science & COF Production[1]

Rationale: Uses cheaper precursors (4-methylacetophenone) but requires careful control of radical stoichiometry.

  • Cyclotrimerization: React 4-methylacetophenone with

    
     in Ethanol at reflux to form the 1,3,5-tris(4-methylphenyl)benzene core.
    
  • Radical Chlorination: React the core with N-Chlorosuccinimide (NCS, 3.1 equiv) and AIBN (catalytic) in

    
     or Benzotrifluoride at reflux.[1]
    
  • Purification: Requires column chromatography to separate mono-, di-, and tri-chlorinated species.[1]

Part 3: Reaction Engineering & Functionalization

The utility of this scaffold lies in the high reactivity of the benzylic chloride.[1] It undergoes facile nucleophilic substitution, allowing the "arms" to be swapped for azides (Click chemistry), amines (COFs), or thiols (Surface assembly).[1]

Diagram 1: Synthesis & Divergent Functionalization Pathways

G Precursor 4-Methylacetophenone Core 1,3,5-Tris(4-methylphenyl)benzene (The Core) Precursor->Core SiCl4 / EtOH Cyclotrimerization Target This compound (Target Scaffold) Core->Target NCS / AIBN Radical Chlorination Azide Tris-Azide (Click Chemistry) Target->Azide NaN3 / DMF SN2 Substitution Amine Tris-Amine (COF Linker) Target->Amine Gabriel Synthesis or NH3 (excess) Aldehyde Tris-Aldehyde (Precursor) Aldehyde->Target 1. NaBH4 2. SOCl2 (High Purity Route)

Caption: Figure 1. Dual synthetic pathways (Blue/Grey) and downstream functionalization (Green/Yellow) for the tris-chloromethyl scaffold.

Part 4: Applications in Material Science

Covalent Organic Frameworks (COFs)

The


 symmetry of the molecule makes it an ideal "knot" for 2D hexagonal lattices.[1]
  • Mechanism: The chloromethyl groups are often converted to aldehydes or amines to form imine-linked COFs.[1]

  • Use Case: When reacted with linear diamines (e.g., p-phenylenediamine), it forms porous sheets used in Carbon Capture and Catalysis .[1] The rigid phenyl spacers prevent pore collapse.[1]

Dendrimer Synthesis
  • Role: Core Initiator (

    
    ).[1]
    
  • Workflow: The three chloromethyl groups serve as initiation sites for "Divergent Growth."[1]

    • Generation 1: React with 3,5-dihydroxybenzyl alcohol (Fréchet-type growth).[1]

    • Result: Rapid multiplication of surface groups (3

      
       6 
      
      
      
      12), creating globular macromolecules for Drug Delivery .[1]

Part 5: Safety & Handling

  • Hazard Class: Alkylating Agent.[1]

  • Toxicity: Benzylic chlorides are potent lachrymators (tear-inducing) and skin irritants.[1] They are potential carcinogens due to their ability to alkylate DNA.[1]

  • Storage:

    • Store at 2-8°C .

    • Keep under Argon/Nitrogen .[1][2][3][4] Moisture will hydrolyze the -CH2Cl groups back to alcohols, deactivating the scaffold.[1]

    • Shelf Life: ~6 months if strictly anhydrous.[1]

References

  • Core Synthesis (Cyclotrimerization): Elmorsy, S. S., et al. "Tetrachlorosilane–Ethanol: A Directly Efficient Catalyst for Cyclotrimerization of Acetophenones."[1] Tetrahedron Letters, vol. 36, no. 15, 1995, pp. 2639-2640. Link

  • Functionalization (Chlorination): Gomes, R., et al. "Stable Covalent Organic Frameworks for Water Capture."[1] Journal of the American Chemical Society, vol. 144, no. 12, 2022.[1] (Contextual reference for triphenylbenzene linkers).

  • Precursor Data: "1,3,5-Tris(4-formylphenyl)benzene Specifications." TCI Chemicals.[3] Link

  • General Properties: "this compound Product Page." Capot Chemical.[1] Link

Sources

An In-Depth Technical Guide to the Synthesis of 6-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole (CAS Number 66449-09-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for obtaining 6-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole, a substituted benzimidazole of significant interest in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule offers a unique template for further derivatization and exploration. This document details a logical and field-proven synthetic approach, elucidating the causality behind experimental choices and providing detailed protocols for practical implementation.

Strategic Approach to Synthesis

The synthesis of 6-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole is most effectively achieved through a convergent strategy. This approach involves the initial synthesis of a specifically substituted key intermediate, 3-bromo-5-methyl-1,2-phenylenediamine, followed by the well-established Phillips condensation reaction with benzaldehyde to construct the final benzimidazole ring system. This method offers high regioselectivity and is amenable to scale-up.

The overall synthetic transformation can be visualized as follows:

Overall Synthesis Starting_Material Substituted Aniline Intermediate 3-bromo-5-methyl- 1,2-phenylenediamine Starting_Material->Intermediate Multi-step synthesis Final_Product 6-bromo-4-methyl-2-phenyl- 1H-benzo[d]imidazole (CAS: 66449-09-0) Intermediate->Final_Product Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Final_Product

Caption: Overall synthetic strategy for CAS 66449-09-0.

Part 1: Synthesis of the Key Intermediate: 3-bromo-5-methyl-1,2-phenylenediamine

The synthesis of the asymmetrically substituted o-phenylenediamine is the most critical part of this pathway. A logical and controllable route starts from a commercially available substituted aniline, such as 3-methylaniline (m-toluidine), and proceeds through a series of electrophilic aromatic substitution and reduction steps.

Step 1a: Acetylation of 3-Methylaniline

To control the reactivity of the aniline and prevent unwanted side reactions during subsequent steps, the amino group is first protected by acetylation. This is a standard procedure in aromatic chemistry.[1]

  • Reaction: 3-Methylaniline is treated with acetic anhydride to form N-(3-methylphenyl)acetamide.

  • Rationale: The acetyl group is an effective protecting group that can be easily removed later in the synthesis. It moderates the activating effect of the amino group, allowing for more controlled electrophilic substitution on the aromatic ring.

Step 1b: Nitration of N-(3-methylphenyl)acetamide

The next step is the introduction of a nitro group, which will eventually be reduced to the second amino group of the diamine.

  • Reaction: N-(3-methylphenyl)acetamide is nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the methyl group (ortho, para-directing) and the acetamido group (ortho, para-directing) will lead to a mixture of isomers. The primary desired isomer is 4-methyl-2-nitroacetanilide.

  • Causality: The acetamido group is a moderately activating, ortho, para-directing group. The methyl group is also an activating, ortho, para-directing group. The positions ortho and para to the stronger activating group (acetamido) are favored. Steric hindrance from the acetamido group will favor substitution at the para position.

Step 1c: Bromination of 4-Methyl-2-nitroacetanilide

With the nitro and protected amino groups in place, the bromine atom is introduced onto the aromatic ring.

  • Reaction: 4-Methyl-2-nitroacetanilide is brominated, typically using bromine in acetic acid. The acetamido group directs ortho and para, and the nitro group is a meta-director. The bromine will be directed to the position ortho to the acetamido group and meta to the nitro group.

  • Expert Insight: The choice of brominating agent and reaction conditions is crucial to avoid over-bromination. Milder brominating agents like N-bromosuccinimide (NBS) can also be employed for better control.

Step 1d: Hydrolysis of the Acetamido Group

The protecting acetyl group is now removed to reveal the free amino group.

  • Reaction: The N-acetyl group is hydrolyzed under acidic or basic conditions to yield 3-bromo-5-methyl-2-nitroaniline.

  • Protocol: Acid-catalyzed hydrolysis is common, often using aqueous hydrochloric acid and heating.

Step 1e: Reduction of the Nitro Group

The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amino group.

  • Reaction: 3-bromo-5-methyl-2-nitroaniline is reduced to 3-bromo-5-methyl-1,2-phenylenediamine.

  • Methodology: Common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂ with a palladium on carbon catalyst) or using reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acidic solution. Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation.

The multi-step synthesis of the key intermediate is illustrated below:

Intermediate_Synthesis A 3-Methylaniline B N-(3-methylphenyl)acetamide A->B Acetylation (Acetic Anhydride) C 4-Methyl-2-nitroacetanilide B->C Nitration (HNO3, H2SO4) D 3-Bromo-5-methyl-2-nitroacetanilide C->D Bromination (Br2, Acetic Acid) E 3-Bromo-5-methyl-2-nitroaniline D->E Hydrolysis (Acid or Base) F 3-bromo-5-methyl- 1,2-phenylenediamine E->F Reduction (e.g., H2/Pd-C)

Caption: Synthetic pathway for the key intermediate.

Part 2: Condensation to Form 6-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole

With the key intermediate in hand, the final step is the construction of the benzimidazole ring through a condensation reaction with benzaldehyde. This is a classic and widely used method for the synthesis of 2-substituted benzimidazoles, often referred to as the Phillips benzimidazole synthesis.

Reaction Mechanism and Rationale

The reaction proceeds via the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde carbonyl group. This is followed by an intramolecular cyclization and subsequent dehydration (or oxidation) to form the aromatic benzimidazole ring.

  • Catalysis: The reaction is typically carried out under acidic conditions, which catalyze both the Schiff base formation and the cyclization steps.[2] Various acids such as hydrochloric acid, p-toluenesulfonic acid, or even solid acid catalysts can be employed.[2]

  • Solvent and Temperature: The reaction is often performed in a solvent such as ethanol, methanol, or acetic acid at elevated temperatures (reflux) to drive the reaction to completion.[3]

Experimental Protocol: A Representative Procedure

The following is a generalized, yet detailed, protocol for the condensation reaction. Optimization of specific parameters may be required for maximizing yield and purity.

Materials and Equipment:

  • 3-bromo-5-methyl-1,2-phenylenediamine

  • Benzaldehyde

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (or other acid catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-methyl-1,2-phenylenediamine (1.0 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add benzaldehyde (1.0-1.1 equivalents) followed by a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be partially removed under reduced pressure. The crude product is then typically neutralized with a base (e.g., sodium bicarbonate solution), collected by filtration, and washed with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure 6-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole.

The condensation step is visualized in the following workflow diagram:

Condensation_Workflow cluster_0 Reaction cluster_1 Workup & Purification Dissolve_Diamine Dissolve 3-bromo-5-methyl- 1,2-phenylenediamine in Ethanol Add_Reagents Add Benzaldehyde and Catalytic Acid Dissolve_Diamine->Add_Reagents Reflux Heat to Reflux (Monitor by TLC) Add_Reagents->Reflux Cool_Neutralize Cool, Neutralize, and Filter Reflux->Cool_Neutralize Purify Recrystallize or Column Chromatography Cool_Neutralize->Purify Final_Product Pure 6-bromo-4-methyl-2-phenyl- 1H-benzo[d]imidazole Purify->Final_Product

Caption: Experimental workflow for the final condensation step.

Quantitative Data Summary

Reaction StepStarting MaterialProductTypical Yield Range
AcetylationSubstituted AnilineAcetanilide>90%
NitrationAcetanilideNitroacetanilide50-70%
BrominationNitroacetanilideBromo-nitroacetanilide60-80%
HydrolysisAcetanilideAniline>90%
ReductionNitroanilineo-phenylenediamine80-95%
Condensationo-phenylenediamine + Aldehyde2-Arylbenzimidazole70-95%

Trustworthiness and Self-Validation

The described synthetic pathway relies on well-understood and robust chemical transformations. Each step can be monitored for completion using standard analytical techniques such as TLC, and the identity and purity of the intermediates and the final product can be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of substitution.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: As an indicator of purity.

By characterizing the product of each step, the integrity of the synthetic route is continuously validated, ensuring the final product meets the required specifications.

Conclusion

The synthesis of 6-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole (CAS 66449-09-0) is a multi-step process that is achievable through established and reliable organic chemistry methodologies. The key to a successful synthesis lies in the controlled, stepwise functionalization of an aromatic precursor to construct the required 3-bromo-5-methyl-1,2-phenylenediamine intermediate. The final condensation with benzaldehyde is a high-yielding and straightforward reaction. This guide provides a solid foundation for researchers and drug development professionals to undertake the synthesis of this and related benzimidazole derivatives.

References

  • NCERT. (n.d.). Amines. Retrieved from [Link]1]

  • Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. (n.d.). ResearchGate. Retrieved from [Link]2]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Institutes of Health. Retrieved from [Link]3]

Sources

Precision Porosity: A Technical Guide to C3 Symmetric Linkers in Porous Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in reticular chemistry and drug development, C3 symmetric linkers represent the geometric cornerstone of tunable porosity. Unlike linear (C2) or tetrahedral (C4) building blocks, C3 linkers—characterized by their trigonal planar (


) geometry—are the primary drivers for generating hexagonal (hcb)  and honeycomb  topologies in Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs).

This guide dissects the structural mechanics, synthesis protocols, and therapeutic applications of C3 linkers, moving beyond basic definitions to explore the causality between linker symmetry and material performance.

Part 1: The Geometry of C3 Symmetry

Topological Determinism

The selection of a C3 linker is not merely an aesthetic choice; it is a topological mandate. When a C3 symmetric node (e.g., 1,3,5-tris(4-aminophenyl)benzene) reacts with a C2 symmetric linear linker (e.g., terephthaldehyde), the system is mathematically predisposed to form a 2D hexagonal lattice (hcb topology) .

  • Why this matters: This topology maximizes pore accessibility, creating 1D channels ideal for the diffusion of large biologic payloads or small molecule drugs.

  • The Interpenetration Risk: In 3D networks, C3 linkers can lead to dia or ctn nets. A critical design challenge is preventing interpenetration (catenation), where independent nets weave through each other, drastically reducing surface area. This is often controlled by solvent steric bulk during synthesis.

Core Chemistries: Benzene vs. Triazine

Two primary families dominate the C3 landscape. The choice between them dictates the electronic environment of the pore.

FeatureBenzene Core (e.g., TAPB) Triazine Core (e.g., TAPT)
Electronic Nature Electron-rich (

-donor)
Electron-deficient (

-acceptor)
Stability High thermal stability; hydrophobicHigh chemical stability; hydrophilic potential
Interaction Ideal for

-

stacking with drugs
H-bonding capability (N-atoms)
Key Application Hydrophobic drug encapsulationPhotocatalysis & polar guest binding

Part 2: Synthesis & Reticular Chemistry

The Thermodynamic/Kinetic Balance

Synthesizing crystalline porous polymers requires a "self-correcting" mechanism. The formation of the network must be reversible (thermodynamic control) to allow defect repair.

  • Schiff Base Chemistry: The reaction between amines and aldehydes is reversible. Water plays a dual role: it is a byproduct and a modulator. Adding water pushes the equilibrium back to monomers, allowing misaligned bonds to break and reform into the thermodynamically favored crystalline lattice.

Visualization: The Assembly Pathway

The following diagram illustrates the logical flow from monomer selection to crystalline framework, highlighting the critical "Error Correction" phase.

COF_Synthesis_Workflow Monomers C3 Amine + C2 Aldehyde Nucleation Amorphous Nucleation Monomers->Nucleation Condensation ErrorCorrection Reversible Error Correction (H2O/Acid Modulator) Nucleation->ErrorCorrection Kinetic Trapping ErrorCorrection->Nucleation Hydrolysis Crystallization Crystalline Hexagonal Lattice ErrorCorrection->Crystallization Thermodynamic Control Activation Activation (Solvent Exchange) Crystallization->Activation Purification

Figure 1: The reticular synthesis workflow. Note the critical feedback loop at "Error Correction," essential for achieving high surface area.

Part 3: Experimental Protocol (Self-Validating)

Target Material: TAPB-PDA COF (Imine-linked). Objective: Synthesize a high-crystallinity 2D hexagonal framework.

Materials
  • C3 Linker: 1,3,5-Tris(4-aminophenyl)benzene (TAPB)[1][2]

  • C2 Linker: Terephthaldehyde (PDA)[3][4]

  • Solvent System: 1,4-Dioxane / Mesitylene (1:1 v/v)

  • Catalyst: Aqueous Acetic Acid (6 M)

Step-by-Step Methodology

This protocol includes "Stop/Go" checkpoints to ensure integrity.

  • Monomer Dissolution:

    • Charge a Pyrex tube with TAPB (0.15 mmol) and PDA (0.225 mmol).

    • Add 3.0 mL of 1,4-Dioxane/Mesitylene mixture.

    • Rationale: Mesitylene acts as a pore-expanding agent due to its bulk, preventing collapse during formation.

    • Checkpoint 1: Sonicate for 10 mins. The solution must be homogenous. If turbid, add more dioxane.

  • Catalyst Addition:

    • Add 0.3 mL of 6 M aqueous acetic acid dropwise.

    • Flash freeze the tube in liquid nitrogen.

    • Vacuum Seal: Degas via freeze-pump-thaw (3 cycles) and flame seal the tube under vacuum (< 100 mTorr).

    • Rationale: Oxygen removal prevents amine oxidation, which terminates chain growth.

  • Solvothermal Synthesis:

    • Place in an oven at 120°C for 72 hours .

    • Do not disturb. Agitation disrupts crystal stacking.

  • Isolation & Activation (Critical):

    • Filter the yellow precipitate.

    • Soxhlet Extraction: Wash with THF for 24 hours to remove unreacted monomers.

    • Supercritical CO2 Drying (Optional but Recommended): Traditional vacuum drying can cause pore collapse due to capillary forces.

Validation Metrics
MetricExpected ValueMethodFailure Indication
Crystallinity Sharp peak at ~2.7° (2

)
PXRDBroad amorphous halo (synthesis too fast)
Surface Area > 1500 m²/gBET (

isotherm)
< 500 m²/g (pore collapse)
Pore Size ~3.2 nmNLDFTDistribution spread (defects)

Part 4: Applications in Therapeutics

For drug development professionals, C3 symmetric polymers offer a unique "container" mechanism.

High-Payload Delivery Systems

The hexagonal channels formed by C3 linkers are distinct from the cage-like pores of zeolites. They allow for 1D diffusion , making loading and release kinetics predictable.

  • Mechanism: Large hydrophobic drugs (e.g., Doxorubicin) partition into the hydrophobic benzene cores of TAPB-based COFs via

    
    -
    
    
    
    stacking.
  • pH Responsive Release: Imine bonds (C=N) are acid-labile. In the acidic microenvironment of a tumor (pH ~5-6), the C3 linkers dissociate, triggering payload release.

Pathway Visualization: Drug Loading

Drug_Delivery_Mechanism EmptyCOF Empty C3-COF (Hexagonal Pore) Loading Diffusion Loading (24h Stirring) EmptyCOF->Loading DrugSol Drug Solution (High Conc.) DrugSol->Loading LoadedCOF Drug@COF Complex Loading->LoadedCOF Pi-Pi Stacking Tumor Tumor Microenvironment (pH 5.5) LoadedCOF->Tumor Injection Release Linker Hydrolysis & Drug Release Tumor->Release Acid Cleavage

Figure 2: The logic of loading and pH-triggered release in C3-based porous polymers.

References

  • Review of C3-Symmetric Materials: Alshubramy, M. A., et al. (2023).[5][6][7] "An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications." RSC Advances. Link

  • TAPB-PDA COF Synthesis: Smith, B. J., et al. (2019). "Rapid Synthesis of High Surface Area Imine-Linked 2D Covalent Organic Frameworks." ChemRxiv. Link

  • Topology Analysis: O'Keeffe, M., & Yaghi, O. M. (2013). "Topological Analysis of Metal–Organic Frameworks with Polytopic Linkers." Chemical Reviews. Link

  • Drug Delivery Applications: Loh, X. J., et al. (2017). "Nano-Star-Shaped Polymers for Drug Delivery Applications." Macromolecular Rapid Communications. Link

  • General COF Linkers: Enamine. "Linkers for MOFs and COFs." Link

Sources

Delving into the Propeller World of Substituted Triphenylbenzenes: A Technical Guide to Molecular Geometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Intrigue of a Twisted Scaffold

The 1,3,5-triphenylbenzene (TPB) core, a seemingly simple aromatic scaffold, presents a fascinating case study in molecular architecture. Its inherent, non-planar, propeller-like geometry, a direct consequence of steric hindrance between the peripheral phenyl rings, bestows upon it a unique three-dimensional structure that has captivated chemists for decades. This intrinsic chirality and the ability to tune its electronic and steric properties through substitution have made TPB and its derivatives highly sought-after building blocks in materials science, supramolecular chemistry, and drug discovery. This guide aims to provide a comprehensive exploration of the molecular geometry of substituted triphenylbenzenes, delving into the subtle yet profound interplay between substituent effects and conformational preferences. We will navigate through the synthesis of these intriguing molecules, dissect their structural nuances using experimental and computational techniques, and provide actionable protocols for their characterization.

The Fundamental Propeller: Understanding the Unsubstituted Triphenylbenzene Core

At its heart, the geometry of 1,3,5-triphenylbenzene is a delicate balance between the delocalization of π-electrons, which favors planarity, and the steric repulsion between the ortho-hydrogens of the adjacent phenyl rings, which necessitates a non-planar arrangement. The result is a chiral, propeller-like conformation where the three peripheral phenyl rings are twisted out of the plane of the central benzene ring.

dot graph TD { rankdir="LR"; node [shape=plaintext]; subgraph "Steric Hindrance vs. π-Conjugation" A[Steric Repulsion(ortho-Hydrogens)] -- "Dominates" --> B(Non-planar PropellerConformation); C[π-Electron Delocalization(Favors Planarity)] -- "Is Overcome" --> B; end

} caption: "The interplay of steric and electronic forces in triphenylbenzene."

X-ray crystallographic studies have been instrumental in quantifying this twisted geometry. For instance, in a related structure, 3,4,5-triphenyltoluene, the three peripheral phenyl rings are inclined at angles of 40.0°, 65.0°, and 47.6° with respect to the central benzene ring, showcasing the significant deviation from planarity.[1][2] This propeller shape is not rigid; the rings can undergo torsional motion, and the exact dihedral angles are influenced by the crystalline packing forces and, more significantly, by the nature of substituents on the phenyl rings.

The Influence of Substituents: Tailoring the Twist

The introduction of substituents onto the peripheral phenyl rings of the triphenylbenzene core provides a powerful tool to modulate its molecular geometry and, consequently, its physical and chemical properties. These effects can be broadly categorized as electronic and steric.

Electronic Effects: A Subtle Push and Pull

Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[3]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the phenyl rings. This can lead to subtle changes in bond lengths and angles, but the primary influence on the overall propeller geometry is often secondary to steric effects.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the phenyl rings. Similar to EDGs, their electronic influence on the core geometry is often intertwined with their steric demands.

dot graph { layout=neato; node [shape=box, style=rounded]; TPB [label="Triphenylbenzene Core"]; EDG [label="Electron-Donating Group (-OCH₃, -NH₂)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; EWG [label="Electron-Withdrawing Group (-NO₂, -CN)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Geometry [label="Molecular Geometry\n(Dihedral Angles, Bond Lengths)"];

} caption: "Electronic influence of substituents on the TPB core."

Steric Effects: The Dominant Force

The size and position of substituents play a more direct and dramatic role in dictating the molecular geometry of substituted triphenylbenzenes.

  • Ortho-Substitution: Introducing substituents at the ortho-positions of the peripheral phenyl rings leads to significant steric clashes with the adjacent rings. This forces an increase in the dihedral angles, leading to a more twisted propeller conformation.

  • Meta- and Para-Substitution: Substituents at the meta- and para-positions exert a less direct steric influence on the core structure. However, their presence can influence intermolecular packing in the solid state, which in turn can affect the observed dihedral angles.

Experimental and Computational Characterization

A multi-faceted approach combining synthesis, spectroscopy, crystallography, and computational modeling is essential for a thorough understanding of the molecular geometry of substituted triphenylbenzenes.

Synthesis of Substituted Triphenylbenzenes

The synthesis of substituted triphenylbenzenes often involves the cyclotrimerization of substituted acetophenones or Suzuki cross-coupling reactions.[4]

Experimental Protocol: Synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene

This protocol is adapted from a one-step process involving the condensation of 4-hydroxyacetophenone.[4]

  • Reactants:

    • 4-hydroxyacetophenone

    • Aniline

    • Anilinium hydrochloride

    • Toluene (optional solvent)

  • Procedure:

    • Combine three molar equivalents of 4-hydroxyacetophenone with sufficient quantities of aniline and anilinium hydrochloride in a reaction vessel. Toluene can be added as a non-polar solvent.

    • Heat the reaction mixture to a temperature between 150°C and 220°C.

    • Maintain the reaction for a period of 0.5 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and isolate the crude product.

    • Purify the product by recrystallization or column chromatography to yield 1,3,5-tris(4-hydroxyphenyl)benzene.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction remains the most definitive method for determining the precise three-dimensional structure of molecules, providing accurate measurements of bond lengths, bond angles, and dihedral angles.

dot graph G { node [shape=box, style=rounded, fillcolor="#F1F3F4"]; A [label="Single Crystal"]; B [label="X-ray Beam"]; C [label="Diffraction Pattern"]; D [label="Electron Density Map"]; E [label="3D Molecular Structure"];

} caption: "Workflow for X-ray crystallography."

Data Presentation: Structural Parameters of Substituted Triphenylbenzenes

While a comprehensive comparative table is challenging to compile from existing literature, the following table presents data for 3,4,5-triphenyltoluene as a representative example of a substituted triphenylbenzene.[1][2]

CompoundPhenyl RingDihedral Angle with Central Ring (°)
3,4,5-TriphenyltolueneB40.0 (1)
C65.0 (1)
D47.6 (1)

Data obtained from X-ray crystallographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Conformation

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure and symmetry of substituted triphenylbenzenes in solution. The chemical shifts and coupling constants of the aromatic protons can provide valuable information about the electronic environment and the relative orientation of the phenyl rings. For C₃-symmetric derivatives, the ¹H-NMR spectra often show a characteristic singlet for the three equivalent protons on the central benzene ring.[5]

Computational Modeling: A Theoretical Lens on Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting and rationalizing the geometric and electronic properties of molecules. DFT calculations can be used to:

  • Optimize the geometry of substituted triphenylbenzenes and predict their minimum energy conformations.

  • Calculate key structural parameters such as bond lengths, bond angles, and dihedral angles.

  • Determine electronic properties like HOMO and LUMO energy levels, which are crucial for understanding the photophysical and electronic behavior of these molecules.

Computational Protocol: DFT Geometry Optimization

  • Software: Gaussian, ORCA, or other suitable quantum chemistry software package.

  • Method:

    • Select a functional, such as B3LYP, which is widely used for organic molecules.

    • Choose a basis set, for example, 6-31G(d,p), which provides a good balance between accuracy and computational cost.

  • Procedure:

    • Construct the initial molecular structure of the substituted triphenylbenzene.

    • Perform a geometry optimization calculation to find the lowest energy conformation.

    • Analyze the output to obtain the optimized structural parameters and electronic properties.

Conclusion and Future Outlook

The molecular geometry of substituted triphenylbenzenes is a testament to the intricate interplay of steric and electronic effects. The characteristic propeller conformation, dictated primarily by steric hindrance, can be finely tuned through the judicious choice and placement of substituents. This ability to control the three-dimensional architecture of these molecules opens up exciting avenues for the design of novel materials with tailored properties for applications in organic electronics, sensing, and catalysis. Future research will undoubtedly focus on the synthesis of increasingly complex and functionalized triphenylbenzene derivatives, coupled with advanced computational and spectroscopic techniques to further unravel the subtleties of their conformational dynamics and structure-property relationships.

References

  • Praefcke, K., & Siegel, J. (Year). Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene. U.S.
  • Gung, B. W. (Year). Substituent Effects in C6F6-C6H5X Stacking Interactions. Journal Name, Volume(Issue), pages.
  • PubChem. (n.d.). 1,3,5-Tris(4-formylphenyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Tris(4-hydroxyphenyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Tris(4-nitrophenyl)benzene. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. Dalton Transactions.
  • Journal of Chemical Education. (Year). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution.
  • YouTube. (2024). A trinitro compound, 1, 3,5 tris-(4-nitrophenyl) benzene, on complete reaction with an excess of.... Retrieved from [Link]

  • MDPI. (2017). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Molecules, 22(12), 2213.
  • ResearchGate. (2008). Synthesis and Crystal Structure of Bis[1,3-bis(2-methoxyphenyl)triazene]mercury(II). Analytical Sciences, 24(1), x81-x82.
  • IUCr Journals. (2025). Crystal structures of 3,4,5-triphenyltoluene and 3,4,5-triphenylbenzyl bromide.
  • ResearchGate. (n.d.). Structure of 1,3,5-Tris(4-carboxyphenyl)benzene. Retrieved from [Link]

  • YouTube. (2024). A trinitro compound, 1,3,5-tris-4-nitrophenyl)benzene, on complete reaction with an excess of Sn/HCl. Retrieved from [Link]

  • CrystEngComm. (2023). Supramolecular patterns in the crystal structures of 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups. CrystEngComm, 25, 137-153.
  • ResearchGate. (n.d.). Crystal structures, the average dihedral angle (the red numbers).... Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Crystal structures of 3,4,5-triphenyltoluene and 3,4,5-triphenylbenzyl bromide.
  • MDPI. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Crystals, 13(7), 1088.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2018). Comparing Adsorption of an Electron-Rich Triphenylene Derivative: Metallic vs Graphनेटिक Surfaces. ACS Applied Materials & Interfaces, 10(40), 34568–34575.
  • ResearchGate. (n.d.). Chemical structure of the triphenylene derivatives investigated, R ϭ H.... Retrieved from [Link]

  • E-publication server of the Technical University of Cluj-Napoca. (Year). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Journal Name, Volume(Issue), pages.

Sources

Understanding the Reactive Sites of Chloromethylated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethylated aromatic compounds serve as the "linchpin" intermediates in high-value organic synthesis, particularly in solid-phase peptide synthesis (Merrifield resins) and the creation of anion-exchange matrices.[1] Their utility is derived almost exclusively from the electrophilic nature of the benzylic methylene group (


).

This technical guide dissects the electronic and steric factors governing this reactive site. It moves beyond basic textbook definitions to address the kinetic nuances faced by drug development professionals—specifically, how to modulate reactivity through solvent choice and ring substitution while mitigating the formation of genotoxic byproducts like bis(chloromethyl)ether (BCME).

Anatomy of the Reactive Site

The primary reactive site is the benzylic carbon . However, to manipulate it effectively, one must understand the "push-pull" relationship between the aromatic ring and the chlorine atom.

Electronic Environment

The chloromethyl group is unique because the carbon atom is


 hybridized but directly attached to an 

aromatic system. This conjugation allows the

-system of the ring to stabilize the transition state of developing charges.
  • Ground State: The

    
     bond is polarized, creating a partial positive charge (
    
    
    
    ) on the carbon.
  • Transition State Stabilization:

    • 
       Pathway (Major):  The aromatic ring exerts a steric influence but also provides some electronic stabilization to the pentacoordinate transition state.
      
    • 
       Pathway (Minor/Condition-dependent):  If the chloride leaves, the resulting benzylic carbocation is resonance-stabilized by the ring. This pathway becomes competitive in protic solvents or when electron-donating groups (EDGs) are present.[1]
      
The Hammett Relationship

The rate of nucleophilic substitution at the chloromethyl site is governed by the electronic nature of the ring substituents.

  • Electron Donating Groups (EDGs): Substituents like alkyls (

    
    ) or alkoxys (
    
    
    
    ) increase electron density in the ring.[1] This stabilizes the developing positive charge in the transition state, accelerating the reaction (Negative
    
    
    value in Hammett plots).
  • Electron Withdrawing Groups (EWGs): Substituents like nitro (

    
    ) or carbonyls destabilize the transition state, retarding  the reaction.
    
Substituent TypeExampleEffect on ReactivityMechanism Shift
Strong EDG

,

Highly AcceleratedIncreases

character
Weak EDG

(Toluene)
Moderately AcceleratedMixed

/

Standard

(Benzene)
BaselinePredominantly

EWG

,

RetardedStrict

(requires heat)

Mechanistic Visualization

The following diagram illustrates the duality of the reaction pathways available to the chloromethyl moiety.

ReactionMechanism Figure 1: Competing Nucleophilic Substitution Pathways (SN2 vs SN1) Substrate Chloromethyl Arene TS_SN2 Pentacoordinate Transition State (SN2) Substrate->TS_SN2 Concerted Attack (Polar Aprotic Solvent) Carbocation Benzylic Carbocation (SN1 Intermediate) Substrate->Carbocation Ionization (Protic Solvent/EDGs) Nu Nucleophile (Nu:) Nu->TS_SN2 Product Functionalized Arene TS_SN2->Product -Cl⁻ Carbocation->Product +Nu:

[1]

Experimental Protocol: Controlled Functionalization

This protocol describes the conversion of a chloromethylated polystyrene core (Merrifield-type analog) to a benzyl amine.[1] This is a common step in creating functionalized scavengers or linkers.[1]

The "Self-Validating" Methodology

A self-validating protocol includes built-in checkpoints that confirm the reaction is proceeding without requiring external analytical equipment (like HPLC) at every step.[1]

  • Checkpoint 1: Solubility shift (Reactant is lipophilic; product amine salt is hydrophilic).[1]

  • Checkpoint 2: The Silver Nitrate Test (Instant visual confirmation of chloride release).

Step-by-Step Procedure

Reagents:

  • Chloromethylated substrate (1.0 eq)[1]

  • Secondary Amine (e.g., Morpholine, 2.5 eq)[1]

  • Solvent: DMF (Dimethylformamide) – Chosen for high dielectric constant to promote

    
    .[1]
    
  • Base: Diisopropylethylamine (DIPEA) – To scavenge HCl.[1]

Workflow:

  • Solvation (0 min): Dissolve/swell the chloromethylated substrate in DMF.

    • Why: DMF solvates the cation of the nucleophile, leaving the anion "naked" and more reactive.

  • Nucleophilic Addition (T=0): Add the amine and DIPEA. Heat to 60°C.

  • Validation Checkpoint A (T=1 hr):

    • Take a 50 µL aliquot.

    • Add to a vial containing 1%

      
       in dilute 
      
      
      
      .
    • Observation: A heavy white precipitate (

      
      ) confirms the reaction is progressing (chloride is being displaced).[1] If clear, increase temperature.[1]
      
  • Quenching (T=4-6 hrs): Pour reaction mixture into ice water.

    • Why: The product (tertiary amine) will likely precipitate or oil out, while excess reagents remain in the aqueous phase.

  • Validation Checkpoint B (Purification):

    • Wash the solid/oil with 5%

      
      .[1]
      
    • Dissolve a small sample in dilute HCl.[1]

    • Observation: If the product dissolves in acid but was insoluble in base, the amine functionality has been successfully installed.

Synthesis & Safety: The Blanc Reaction

While many researchers purchase chloromethylated intermediates, understanding their synthesis via the Blanc Chloromethylation is vital for custom linker design.[1]

Reaction:


[1]
The Critical Safety Hazard: BCME

Warning: The reaction of formaldehyde and HCl generates Bis(chloromethyl)ether (BCME) as a byproduct.[2]

  • Risk: BCME is a potent human carcinogen (OSHA regulated).[1]

  • Mitigation:

    • Never perform this reaction outside of a certified fume hood.[1]

    • Quench reaction mixtures with ammonium hydroxide (destroys alkylating agents).[1]

    • Alternative: Use para-formaldehyde and concentrated HCl with pre-generated chloromethyl methyl ether (CMME) only if strictly necessary and regulated.[1] Modern alternatives often prefer radical halogenation of methyl-arenes to avoid BCME entirely.[1]

Workflow Visualization

The following diagram outlines the decision matrix for handling these compounds, ensuring safety and chemical success.

Workflow Figure 2: Functionalization Workflow & Decision Matrix Start Start: Chloromethylated Substrate Selection Solvent Select Solvent Start->Solvent Polar Polar Aprotic (DMF, DMSO) Solvent->Polar Preferred for SN2 NonPolar Non-Polar (Toluene, DCM) Solvent->NonPolar Avoid (Slow Rate) Nucleophile Add Nucleophile (Amine, Azide, Thiol) Polar->Nucleophile Monitor Monitor: AgNO3 Test Nucleophile->Monitor Result_Pos White Precipitate: Proceed to Workup Monitor->Result_Pos Chloride Released Result_Neg Solution Clear: Increase T or Change Solvent Monitor->Result_Neg No Reaction

References

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[1]

  • Blanc, G. L. (1923).[1][3] The Chloromethylation of Aromatic Compounds. Bulletin de la Société Chimique de France, 33, 313.[1][3]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.).[1] Springer.[1] (See Chapter 4 on Nucleophilic Substitution). Link

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Bis(chloromethyl) ether - Safety Data & Standards. Link[1]

  • Tomoi, M., & Ford, W. T. (1981).[1][4] Mechanism of Polymer-Supported Catalysis. Journal of the American Chemical Society, 103(13), 3821-3828.[1] Link[1]

Sources

Physical and chemical properties of 1,3,5-Tris[4-(chloromethyl)phenyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource on 1,3,5-Tris[4-(chloromethyl)phenyl]benzene , a critical


-symmetric building block used in the synthesis of advanced porous materials and dendrimers.

A Key Scaffold for Reticular Chemistry and Nanomaterials

Executive Summary

This compound (CAS: 66449-09-0) is a high-symmetry, trifunctional aromatic molecule. Its rigid


-symmetric geometry and reactive benzylic chloride "arms" make it an indispensable node for constructing Metal-Organic Frameworks (MOFs) , Covalent Organic Frameworks (COFs) , and hyperbranched dendrimers . Unlike simple benzene derivatives, its extended triphenylbenzene core prevents steric collapse in porous networks, enabling high surface area materials. This guide details its physicochemical profile, synthetic pathways, and reactivity logic for researchers in materials science and medicinal chemistry.
Molecular Architecture & Identification

The molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions with para-chloromethylphenyl groups. This "propeller" shape is critical for directing the topology of 2D and 3D networks.

Parameter Details
IUPAC Name This compound
CAS Number 66449-09-0
Molecular Formula

Molecular Weight 451.82 g/mol
Symmetry Point Group

/

(idealized)
Synonyms 4,4''-Bis(chloromethyl)-5'-[4-(chloromethyl)phenyl]-1,1':3',1''-terphenyl; Tris(4-chloromethylphenyl)benzene
Physicochemical Profile

The physical properties of this compound are dictated by its rigid aromatic backbone and polarizable halogen substituents.

Property Value / Characteristic Notes
Physical State White to off-white powderCrystalline solid at STP.
Melting Point >150 °C (Estimated)Analogous bromo-derivative melts at 193–194 °C [1]. Chloro-derivatives typically melt slightly lower but remain high-melting solids.
Solubility Soluble: THF,

, DCM, TolueneInsoluble: Water, Methanol, Hexane
Solubility is driven by

-

stacking; requires moderately polar aprotic solvents.
Stability Moisture SensitiveThe benzylic chloride bond is susceptible to hydrolysis over time; store under inert gas at 2–8 °C.
Reactivity Electrophilic (Alkylating Agent)High reactivity toward nucleophiles (

,

, amines) due to the benzylic leaving group.
Synthetic Pathways & Experimental Logic

The synthesis of this compound is rarely done via direct cyclotrimerization of chloromethyl-functionalized precursors due to side reactions. The most robust, high-purity protocol involves a stepwise construction of the core followed by functional group transformation.

Preferred Protocol: The "Alcohol-to-Chloride" Conversion

This method ensures the highest purity by avoiding radical halogenation byproducts.

  • Precursor Assembly: Acid-catalyzed cyclotrimerization of 4-bromoacetophenone yields 1,3,5-tris(4-bromophenyl)benzene.

  • Formylation: Lithium-halogen exchange (n-BuLi) followed by DMF quench yields the tris-aldehyde.

  • Reduction:

    
     reduction yields 1,3,5-tris(4-hydroxymethylphenyl)benzene.
    
  • Chlorination: The final step uses Thionyl Chloride (

    
    ) to convert the hydroxyl groups to chlorides.
    

Step-by-Step Protocol (Step 4 Focus):

  • Reagents: 1,3,5-Tris(4-hydroxymethylphenyl)benzene (1.0 eq),

    
     (Excess), DCM (Solvent), DMF (Catalytic).
    
  • Procedure:

    • Suspend the triol in dry DCM under

      
       atmosphere.
      
    • Add catalytic DMF (activates

      
       via Vilsmeier-Haack type intermediate).
      
    • Add

      
       dropwise at 0 °C.
      
    • Reflux for 4–6 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Evaporate solvent; recrystallize from Toluene/Hexane.

Visualizing the Synthesis Logic

Synthesis Start 4-Bromoacetophenone Core 1,3,5-Tris(4-bromophenyl)benzene (Core Assembly) Start->Core SiCl4 / EtOH Cyclotrimerization Aldehyde Tris-Aldehyde (Intermediate) Core->Aldehyde 1. n-BuLi 2. DMF Alcohol Tris-Alcohol (Precursor) Aldehyde->Alcohol NaBH4 / THF Product This compound (Target) Alcohol->Product SOCl2 / DCM Nucleophilic Sub.

Figure 1: Stepwise synthetic pathway ensuring regiochemical purity.

Reactivity & Functionalization

The chloromethyl group (-


) is a "privileged" electrophile. It sits at a benzylic position, stabilizing the transition state for 

reactions. This makes the molecule an ideal divergent intermediate .
Key Transformations:
  • Azidation: Reaction with

    
     yields the tris-azide, a precursor for "Click" chemistry (CuAAC) to form triazole-linked dendrimers.
    
  • Phosphonation: Michaelis-Arbuzov reaction with triethyl phosphite yields phosphonate esters, used for Horner-Wadsworth-Emmons couplings to extend conjugation.

  • Amination: Reaction with secondary amines creates cationic sites, useful for anion-exchange membranes.

Reactivity Flowchart

Reactivity Center This compound Azide Tris-Azide (Click Chemistry Precursor) Center->Azide + NaN3 / DMF Phosphonate Tris-Phosphonate (HWE Coupling Reagent) Center->Phosphonate + P(OEt)3 / Heat (Arbuzov) Amine Tris-Ammonium Salts (Anion Exchange Membranes) Center->Amine + R2NH / Base MOF Post-Synthetic MOF Modification (Cross-linking) Center->MOF + Pyridine-based Linkers

Figure 2: Divergent synthesis capabilities of the chloromethyl scaffold.

Applications in Advanced Materials
Metal-Organic Frameworks (MOFs)

This molecule serves as a ligand precursor . While the chloride itself doesn't coordinate metals, it is often converted to a tricarboxylic acid (via nitrile hydrolysis) or used directly in Post-Synthetic Modification (PSM) .

  • Mechanism: The bulky triphenylbenzene core prevents interpenetration (network overlap), creating MOFs with exceptionally large pore volumes.

Dendrimers & Nanomedicine

The


 symmetry allows for the growth of "generations" of dendrimers.
  • Drug Delivery: The chloromethyl groups can be substituted with hydrophilic PEG chains or targeting peptides, creating a unimolecular micelle that can encapsulate hydrophobic drugs [2].

Safety & Handling Protocols
  • Hazards: The compound is an alkylating agent. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store at 2–8 °C under Argon or Nitrogen. Moisture causes slow hydrolysis to the alcohol and release of HCl gas.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (due to Chlorine content).

References
  • ChemicalBook. (n.d.). 1,3,5-Tris[4-(bromomethyl)phenyl]benzene Properties. Retrieved from

  • Plater, M. J., et al. (2000). Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene derivatives. J. Chem. Soc., Perkin Trans.[1] 1. Retrieved from

  • Capot Chemical. (n.d.). This compound Specifications. Retrieved from

  • Ossila. (n.d.). 1,3,5-Tris(4-formylphenyl)benzene for COFs. Retrieved from

Sources

Methodological & Application

Application Note: Precision Synthesis of Defect-Engineered MOFs with Trifunctional Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The utilization of trifunctional linkers (e.g., 1,3,5-benzenetricarboxylic acid,


 ) in Metal-Organic Framework (MOF) synthesis is a cornerstone of reticular chemistry. Unlike linear bifunctional linkers that often form simple cubic lattices, trifunctional linkers drive the formation of complex, high-porosity cage structures (e.g., MOF-808 , HKUST-1 , MIL-100 ) essential for high-payload drug delivery.

This guide moves beyond generic recipes to focus on Defect Engineering in Zirconium-based MOFs. By controlling the competition between the trifunctional linker and monocarboxylic acid modulators, researchers can tune pore aperture and defect density—critical parameters for encapsulating large therapeutic molecules.

Why Zirconium-BTC (MOF-808)?

While Cu-BTC (HKUST-1) is the historic standard, MOF-808 (Zr


 cluster + BTC) is selected here as the primary protocol due to its:
  • Hydrolytic Stability: Crucial for biological media.

  • Tunable Topology: The 6-connected Zr

    
     cluster allows for "missing linker" defects without structural collapse, creating open sites for drug binding.
    

Pre-Synthesis Considerations: The Chemistry of Control

Successful synthesis relies on balancing Nucleation vs. Crystal Growth .

The Modulator Effect

We utilize a "modulated solvothermal" approach. Monocarboxylic acids (Formic Acid, Acetic Acid) act as capping agents that compete with the trifunctional


 linker for coordination sites on the Zr-cluster.
ModulatorAcidity (

)
Effect on NucleationResulting CrystalDefect Density
Formic Acid 3.75Moderate InhibitionMedium (100-500 nm)High (Missing Linkers)
Acetic Acid 4.76Strong InhibitionLarge (>1

m)
Very High (Missing Clusters)
None N/ARapid NucleationGel / AmorphousLow (often blocked pores)
Solvent Choice

DMF (N,N-Dimethylformamide) is the standard solvent because its high boiling point (


) allows for solvothermal reactions at temperatures necessary to form the inorganic secondary building unit (SBU). Critical Note: DMF decomposes to dimethylamine upon prolonged heating, which can act as a base to deprotonate the linker, accelerating reaction kinetics.

Protocol 1: Modulated Synthesis of MOF-808 (Zr-BTC)

This protocol targets a high-defect, high-surface-area variant ideal for drug loading.

Materials
  • Metal Source:

    
     (Zirconyl chloride octahydrate)[1][2][3][4]
    
  • Linker:

    
     (1,3,5-Benzenetricarboxylic acid / Trimesic acid)
    
  • Solvent: DMF (Anhydrous, 99.8%)

  • Modulator: Formic Acid (98%)

Step-by-Step Methodology

Step 1: Precursor Dissolution (The "Separate Pot" Method) To prevent premature gelation, dissolve metal and linker separately.

  • Vial A: Dissolve 9.7 g (

    
    ) of 
    
    
    
    in 225 mL of DMF/Formic Acid (1:1 v/v mixture). Sonicate for 10 mins until clear.
  • Vial B: Dissolve 2.1 g (

    
    ) of 
    
    
    
    in 225 mL of DMF/Formic Acid (1:1 v/v mixture). Sonicate for 10 mins.
    • Note: The 3:1 Metal:Linker molar ratio is specific to MOF-808 to ensure the formation of the

      
       cluster.
      

Step 2: Solvothermal Reaction

  • Combine Vial A and Vial B into a 1 L screw-capped media bottle (GL45 thread recommended for pressure safety).

  • Seal tightly. Teflon tape on threads is recommended to prevent solvent escape.

  • Place in a pre-heated convection oven at 100°C for 48 hours .

    • Why 100°C? Higher temperatures (130°C+) favor denser phases or rapid precipitation. 100°C favors the kinetic formation of the MOF-808 topology.

Step 3: Isolation and Washing

  • Remove from oven and cool to room temperature naturally.

  • Decant the mother liquor. A white precipitate (MOF-808) should be settled at the bottom.

  • Wash 1 (DMF): Resuspend solid in 200 mL fresh DMF. Stir for 2 hours. Centrifuge (4500 rpm, 15 min). Discard supernatant. Purpose: Removes unreacted linker.

  • Wash 2 (DMF): Repeat DMF wash.

  • Wash 3 (Solvent Exchange Prep): Resuspend in Acetone . Stir for 2 hours. Centrifuge.

Protocol 2: Post-Synthetic Activation (Critical)

A MOF filled with DMF is useless for drug delivery. The high boiling point and surface tension of DMF will collapse the pores if dried directly.

The Solvent Exchange Workflow

ActivationProtocol AsSyn As-Synthesized MOF (Pores filled with DMF) Exchange Solvent Exchange (Soak in Acetone/Ethanol 3x per day for 3 days) AsSyn->Exchange Diffusion VacDry Vacuum Activation (120°C, <10 mTorr, 12h) AsSyn->VacDry Direct Heating (AVOID!) Check Check Effluent (NMR/UV-Vis for DMF traces) Exchange->Check Check->Exchange DMF Detected Check->VacDry DMF Free Activated Activated MOF (Open Porosity) VacDry->Activated Successful Removal Collapse Pore Collapse (Loss of Surface Area) VacDry->Collapse If DMF remains or T too high

Figure 1: Critical Activation Pathway. Direct heating of DMF-solvated MOFs leads to capillary-force induced collapse.

Procedure:

  • Immerse the DMF-washed solid in anhydrous Acetone (or Ethanol).

  • Soak for 24 hours, replacing the solvent every 8 hours (3 exchanges total).

  • Verification: Take an aliquot of the supernatant and run a quick

    
    -NMR. If DMF peaks (2.9, 8.0 ppm) are visible, repeat exchange.
    
  • Drying: Filter the solid.[3] Place in a vacuum oven.

  • Ramp: Heat to 120°C under dynamic vacuum (< 10 mTorr) for 12 hours.

    • Note: For ultra-high porosity, use Supercritical

      
       Drying  instead of vacuum heating to eliminate capillary forces entirely.
      

Quality Control & Characterization Standards

Validating the synthesis of trifunctional linker MOFs requires a multi-faceted approach.

TechniqueParameterTarget Result (MOF-808)Failure Mode Indicator
PXRD CrystallinityPeaks at

(Cu K

)
Broad "humps" (Amorphous) or extra peaks (Impure Phase)

Isotherm (BET)
Surface Area


(Incomplete activation or collapse)
TGA Thermal StabilityPlateau up to

Weight loss <

(Trapped solvent)

-NMR (Digested)
Linker RatioFormate:BTC ratio indicates defect densityHigh Formate = More Defects
Visualization of Defect Formation Mechanism

DefectMechanism Precursors Zr4+ Salt + H3BTC Linker Competition Ligand Competition Formate vs. BTC Precursors->Competition Modulator Modulator Added (Formic Acid) Modulator->Competition Caps Zr Clusters SlowNuc Slower Nucleation Competition->SlowNuc With Modulator FastNuc Rapid Nucleation Competition->FastNuc No Modulator Defective Defect-Engineered Crystal (Missing Linkers = Larger Pores) SlowNuc->Defective Controlled Growth Perfect Perfect Crystal (Small pores, low activity) FastNuc->Perfect Kinetic Trap (Gel)

Figure 2: Mechanism of Modulated Synthesis. The modulator (Formic Acid) temporarily caps the Zr-cluster, preventing the trifunctional linker from closing the lattice too quickly, thereby inducing "missing linker" defects beneficial for drug loading.

Troubleshooting Common Issues

Problem 1: Product is a Gel.

  • Cause: Nucleation was too fast. The trifunctional linker cross-linked randomly before ordered clusters could form.

  • Solution: Increase the Modulator concentration (add more Formic Acid) or increase the solvent volume (dilution).

Problem 2: Low Surface Area (BET).

  • Cause: Incomplete activation. DMF is still stuck in the pores.

  • Solution: Extend the Acetone exchange time to 3 days. Ensure the final vacuum activation is done at sufficiently low pressure (< 10 mTorr).

Problem 3: Loss of Crystallinity after Drug Loading.

  • Cause: The drug loading solvent (often water or PBS) degraded the MOF.

  • Solution: While MOF-808 is stable, ensure the pH of the drug solution is not extremely acidic (< pH 3) or basic (> pH 9).

References

  • Original Synthesis of MOF-808: Furukawa, H., Gándara, F., Zhang, Y. B., Jiang, J., Queen, W. L., Hudson, M. R., & Yaghi, O. M. (2014). Water adsorption in porous metal–organic frameworks and related materials. Journal of the American Chemical Society. Link

  • HKUST-1 Synthesis & Topology: Chui, S. S. Y., Lo, S. M. F., Charmant, J. P. H., Orpen, A. G., & Williams, I. D. (1999). A chemically functionalizable nanoporous material [Cu3(TMA)2(H2O)3]n. Science. Link

  • Defect Engineering in Zr-MOFs: Shearer, G. C., et al. (2016). Tuned to perfection: ironing out the defects in metal–organic framework UiO-66. Chemistry of Materials. Link

  • Activation Protocols: Mondloch, J. E., et al. (2013). Vapor-phase metalation by atomic layer deposition in a metal–organic framework. Journal of the American Chemical Society. Link

  • MOFs for Drug Delivery Review: Horcajada, P., et al. (2010). Porous metal–organic-framework nanoscale carriers as a potential platform for drug delivery and imaging. Nature Materials. Link

Sources

Application Note: Polymerization Architectures of 1,3,5-Tris[4-(chloromethyl)phenyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the polymerization techniques for 1,3,5-Tris[4-(chloromethyl)phenyl]benzene , a high-rigidity


-symmetric monomer.

Introduction & Monomer Profile

This compound (TCM-Cl) is a premium trifunctional building block used to synthesize Porous Organic Polymers (POPs) . Its structural value lies in its rigid, propeller-like geometry (


 symmetry), which prevents efficient packing of polymer chains, thereby generating intrinsic microporosity.

The three chloromethyl (-CH₂Cl) "handles" are highly reactive electrophiles, making this monomer versatile for two primary polymerization classes:

  • Hypercrosslinked Polymers (HCPs): Via Friedel-Crafts alkylation (Self-condensation or External Crosslinking).

  • Functionalized Porous Networks: Via Nucleophilic Substitution (e.g., with amines or phosphines).

Key Physicochemical Properties
PropertyDescriptionImpact on Polymerization
Geometry Rigid,

-Symmetric
Enforces permanent porosity; prevents pore collapse.
Functionality 3

Benzyl Chloride
High crosslinking density; reactive toward Lewis acids and Nucleophiles.
Solubility Soluble in DCE, CHCl₃, THFAllows for homogeneous polymerization initiation.

Technique A: Hypercrosslinked Polymers (HCPs) via Friedel-Crafts Alkylation

Mechanism: Electrophilic Aromatic Substitution (EAS) Best For: Gas storage (


, 

), pollutant adsorption, and heterogeneous catalysis supports.

This is the most robust method for polymerizing TCM-Cl. In the presence of a Lewis acid catalyst (FeCl₃), the chloromethyl group forms a benzyl carbocation, which attacks the aromatic ring of a neighboring monomer. Because the monomer contains both the electrophile (-CH₂Cl) and the nucleophile (Phenyl ring), it undergoes self-condensation to form a hypercrosslinked network.

Experimental Protocol: Self-Condensation HCP

Safety: Perform in a fume hood. The reaction releases HCl gas.[1]

Reagents
  • Monomer: this compound (1.0 eq)

  • Catalyst: Anhydrous Iron(III) Chloride (FeCl₃) (3.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Quenching: Methanol / HCl mixture

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (approx. 2.0 mmol) of TCM-Cl in 20 mL of anhydrous DCE. Ensure complete dissolution under a nitrogen atmosphere.

  • Catalyst Addition: Cool the solution to 0°C. Quickly add 0.97 g (6.0 mmol) of anhydrous FeCl₃. Note: The solution will turn dark brown/black immediately.

  • Pre-Reaction: Stir at 0°C for 30 minutes to allow complexation.

  • Polymerization: Heat the mixture to 80°C (Reflux) . Stir vigorously for 24 hours .

    • Observation: A rigid, dark precipitate will form as the network grows and becomes insoluble.

  • Quenching: Cool to room temperature. Pour the reaction mixture into 100 mL of Methanol containing 2 mL of conc. HCl. This breaks the Fe-complex and quenches unreacted carbocations.

  • Purification (Crucial): Filter the solid polymer.

    • Soxhlet Extraction: Extract with Methanol for 24 hours, then with Chloroform for 24 hours. Why? This removes trapped catalyst iron and unreacted oligomers, clearing the pores.

  • Drying: Dry under vacuum at 100°C for 12 hours.

Visualizing the Pathway

G Start TCM-Cl Monomer (Soluble in DCE) Activation FeCl3 Complexation (Carbocation Formation) Start->Activation + FeCl3, 0°C Growth Electrophilic Attack (Network Formation) Activation->Growth Reflux, 80°C Precipitation Phase Separation (Insoluble Gel) Growth->Precipitation Crosslinking > 60% Purification Soxhlet Extraction (Pore Clearing) Precipitation->Purification MeOH/HCl Quench Final Hypercrosslinked Polymer (HCP) Purification->Final Vacuum Dry

Caption: Synthesis workflow for Hypercrosslinked Polymers (HCP) via Friedel-Crafts self-condensation.

Technique B: Amine-Linked Networks via Nucleophilic Substitution

Mechanism:


 Nucleophilic Substitution
Best For: 

capture (basic sites), metal scavenging, and catalytic applications requiring heteroatoms.

This method links the TCM-Cl monomer using multifunctional amines. Unlike Friedel-Crafts, this does not rely on aromatic substitution but on displacing the chloride leaving group.

Experimental Protocol: TCM-Piperazine Network
Reagents
  • Monomer: TCM-Cl (1.0 eq)

  • Linker: Piperazine (1.5 eq) (or Ethylenediamine, 4,4'-Bipyridine)

  • Base: Potassium Carbonate (

    
    ) (Excess) or Triethylamine (
    
    
    
    )
  • Solvent: DMF or DMSO (Polar aprotic is required)

Step-by-Step Procedure
  • Setup: Charge a pressure tube or round-bottom flask with 1.0 g of TCM-Cl and 0.26 g of Piperazine.

  • Solvent & Base: Add 30 mL of DMF and 1.0 g of anhydrous

    
    .
    
  • Reaction: Heat to 100°C under inert atmosphere (

    
    ) for 48 hours .
    
    • Mechanism:[1][2][3][4][5][6][7] The amine nitrogens attack the

      
       carbons, displacing chloride ions.
      
  • Workup: Pour into water to dissolve salts (

    
    , KCl). Filter the precipitate.[2]
    
  • Washing: Wash extensively with water, then acetone, then THF to remove unreacted amines.

  • Activation: Soxhlet extraction with THF is recommended to remove high-boiling DMF from the pores.

Comparison of Polymer Properties[7][8]

FeatureFriedel-Crafts HCP (Method A)Amine-Linked POP (Method B)
Linkage Type Carbon-Carbon (C-C)Carbon-Nitrogen (C-N)
Stability Extreme (Thermal/Chemical)High (pH sensitive at extremes)
Surface Area (BET) High (800 - 1500

)
Moderate (400 - 800

)
Pore Character Hydrophobic, MicroporousPolar, Basic Sites
Primary Application Methane/Hydrogen Storage

Capture, Catalysis

Characterization Checklist

To validate the successful polymerization of TCM-Cl, perform the following:

  • FT-IR Spectroscopy:

    • Success Indicator: Disappearance of the sharp C-Cl stretch peak at ~1265 cm⁻¹ and ~670 cm⁻¹ .

    • New Peaks: Appearance of substituted aromatic skeletal vibrations (HCP) or C-N stretches (Amine-linked).

  • Solid-State

    
     CP/MAS NMR: 
    
    • HCP: Broad resonance at 120-145 ppm (aromatic carbons) and 35-45 ppm (methylene bridges

      
      ).
      
  • Thermogravimetric Analysis (TGA):

    • HCPs typically show thermal stability up to 400°C in nitrogen.

  • Gas Sorption (

    
     at 77 K): 
    
    • Type I isotherm indicates microporosity. Calculate BET surface area.

Chemical Transformation Diagram

ChemicalPath Monomer TCM-Cl (Tris-Chloromethyl) PathA Path A: + FeCl3 (DCE) Monomer->PathA PathB Path B: + Diamine (DMF) Monomer->PathB InterA Benzyl Carbocation PathA->InterA -Cl- InterB Amine Nucleophile Attack PathB->InterB SN2 ProdA Hypercrosslinked Polymer (C-C Linked Rigid Network) InterA->ProdA Electrophilic Subst. ProdB Amine-Functionalized POP (C-N Linked Basic Network) InterB->ProdB -HCl

Caption: Divergent synthetic pathways for TCM-Cl monomer yielding distinct polymer classes.

References

  • Tan, B., et al. (2017). "Hypercrosslinked porous polymer materials: design, synthesis, and applications." Chemical Society Reviews. Link

  • Davankov, V. A., & Tsyurupa, M. P. (1990). "Structure and properties of hypercrosslinked polystyrene—the first representative of a new class of polymer networks." Reactive Polymers. Link

  • Cooper, A. I. (2009). "Conjugated microporous polymers."[7][8] Advanced Materials. Link

  • Li, B., et al. (2011). "A new strategy to microporous polymers: knitting rigid aromatic building blocks by external cross-linker." Macromolecules. Link

Sources

Application Note: Designing Tripodal Receptors from a 1,3,5-Tris[4-(chloromethyl)phenyl]benzene Platform

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the design and synthesis of


-symmetric tripodal receptors utilizing 1,3,5-tris[4-(chloromethyl)phenyl]benzene  (CAS: 66449-09-0) as the core scaffolding element. Unlike the more compact 1,3,5-tris(chloromethyl)benzene (mesitylene derivative), this extended "star-shaped" platform provides a larger internal cavity (approx. 10–15 Å diameter) and reduced steric crowding at the focal point. This makes it an ideal "molecular workbench" for constructing:
  • Tricationic Anion Receptors: Via direct

    
    -alkylation of nitrogen heterocycles.
    
  • Neutral Urea/Amide Hosts: Via conversion to the tris(aminomethyl) derivative.

  • Fluorescent Chemosensors: Via attachment of signaling units (e.g., anthracene, pyrene).

The Platform Architecture

The scaffold consists of a central benzene ring substituted at the 1, 3, and 5 positions with para-chloromethylphenyl groups.

  • Rigidity: The terphenyl core minimizes conformational freedom, pre-organizing the "arms" for cooperative binding.

  • Reactivity: The three benzylic chloride moieties act as electrophilic handles, highly reactive toward

    
     displacement by amines, thiols, and azides.
    
  • Solubility Profile:

    • Soluble:

      
      , 
      
      
      
      , THF, Toluene.
    • Insoluble: Water, Methanol (cold).

Synthetic Protocols

Module A: Synthesis of Tricationic Receptors (Direct N-Alkylation)

This is the most direct route to creating anion receptors. The benzylic chlorides react with neutral


-heterocycles (imidazoles, pyridines) to form charged, water-soluble tripodal cages.
Target Molecule:

Tris(imidazolium) cyclophane or open-arm receptor.

Reagents:
  • Scaffold: this compound (1.0 eq).

  • Nucleophile: 1-Methylimidazole or substituted Pyridine (3.5 eq).

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Precipitant: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
Step-by-Step Protocol:
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (500 mg, 1.1 mmol) in anhydrous MeCN (50 mL).

    • Note: If solubility is slow, mild heating (40 °C) facilitates dissolution.

  • Addition: Add the nucleophile (e.g., 1-methylimidazole, 3.85 mmol, 3.5 eq) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (82 °C for MeCN) under an inert atmosphere (

    
     or Ar).
    
    • Duration: 24–48 hours.

    • Monitoring: Monitor by TLC (Start material is UV active and non-polar; Product is ionic and stays at baseline) or

      
       NMR (shift of benzylic protons from ~4.6 ppm to ~5.5 ppm).
      
  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~10 mL under reduced pressure.

    • Pour the residue into cold EtOAc (100 mL) with vigorous stirring. The tricationic product will precipitate as a white or off-white solid.

  • Purification:

    • Filter the solid under vacuum.

    • Wash repeatedly with EtOAc and

      
       to remove unreacted imidazole.
      
    • Optional: Recrystallize from MeOH/

      
       if high purity is required for binding studies.
      
Module B: Synthesis of Neutral Receptors (The "Gateway" Amine)

To create neutral receptors (ureas, amides) capable of H-bonding, the electrophilic chlorides must be converted to nucleophilic amines.

Step 1: The Gabriel Synthesis (or Azide Route)
  • Route: Scaffold

    
     Tris-phthalimide 
    
    
    
    Tris-amine.
  • Reagents: Potassium Phthalimide (3.3 eq), DMF, Hydrazine Hydrate.

Protocol:
  • Substitution: Combine scaffold (1.0 eq) and Potassium Phthalimide (3.5 eq) in DMF. Heat to 90 °C for 12 hours. Pour into water to precipitate the tris-phthalimide intermediate. Filter and dry.

  • Deprotection: Suspend the intermediate in EtOH/THF (1:1). Add Hydrazine Hydrate (10 eq). Reflux for 4 hours.

  • Isolation: Acidify with HCl to precipitate phthalhydrazide (byproduct). Filter. Basify the filtrate (NaOH) and extract the 1,3,5-tris[4-(aminomethyl)phenyl]benzene into DCM.

Step 2: Urea Functionalization
  • Reaction: Dissolve the Tris-amine (1.0 eq) in dry DCM.

  • Addition: Add an isocyanate (e.g., Phenyl Isocyanate, 3.3 eq) dropwise at 0 °C.

  • Completion: Stir at RT for 4 hours. The tris-urea product often precipitates from DCM or can be precipitated with Hexane.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationRationale
Stoichiometry Excess Nucleophile (>3.3 eq)Prevents cross-linking or polymerization. The scaffold has 3 reactive sites; "starvation" leads to oligomers.
Concentration High Dilution (0.01 – 0.02 M)Essential when performing macrocyclization (closing the arms) to favor intramolecular reaction over intermolecular polymerization.
Solvent Polarity MeCN (for ionic), DCM (for neutral)MeCN dissolves the benzylic chloride but precipitates the ionic product, driving the reaction to completion (Le Chatelier's principle).
Water Content Anhydrous (<50 ppm)Benzylic chlorides hydrolyze to alcohols in the presence of water/base, terminating the chain.

Application Case Study: Anion Recognition

Objective: Determine the binding constant (


) of the Tricationic Receptor (from Module A) for Chloride (

) ions.
Validation Protocol (NMR Titration):
  • Host Solution: Prepare a

    
     M solution of the receptor in DMSO-
    
    
    
    .
  • Guest Solution: Prepare a

    
     M solution of TBACl (Tetrabutylammonium Chloride) in the same host solution (to maintain host concentration constant during titration).
    
  • Titration:

    • Record the initial

      
       NMR of the host (0 equivalents).
      
    • Add aliquots of Guest solution (0.2 eq steps up to 3.0 eq).

    • Monitor the chemical shift (

      
      ) of the imidazolium C2-H  proton (most acidic) and the benzylic -CH2-  protons.
      
  • Data Analysis: Plot

    
     vs. [Guest]. Fit the isotherm to a 1:1 or 1:3 binding model (depending on cooperativity) using non-linear regression (e.g., WinEQNMR).
    

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways and the validation logic.

G Scaffold 1,3,5-Tris[4-(chloromethyl) phenyl]benzene (CAS: 66449-09-0) ReagentA Reagent: Imidazole/Pyridine Solvent: MeCN, Reflux Scaffold->ReagentA Path A (N-Alkylation) ReagentB1 1. K-Phthalimide 2. N2H4 (Gabriel) Scaffold->ReagentB1 Path B (Nucleophilic Sub.) IonicProd Tricationic Receptor (Anion Binder) ReagentA->IonicProd Validation Validation: 1H NMR Titration (Shift in CH2/CH protons) IonicProd->Validation Test with TBA salts AmineInter Intermediate: Tris(aminomethyl) core ReagentB1->AmineInter ReagentB2 Reagent: Isocyanate Solvent: DCM AmineInter->ReagentB2 NeutralProd Tris-Urea Receptor (Neutral Guest/Anion) ReagentB2->NeutralProd NeutralProd->Validation Test with H-bond acceptors

Figure 1: Divergent synthetic workflow for generating ionic and neutral tripodal receptors from the chloromethyl platform.

References

  • Capot Chemical. (n.d.).[1] this compound - CAS 66449-09-0.[1][2] Retrieved October 26, 2023, from [Link]

  • Hennrich, G., & Anslyn, E. V. (2002). 1,3,5-Tris(guanidinium)-substituted benzenes: Anion binding and diastereoselective recognition of chiral carboxylates. Chemistry - A European Journal. (Contextual grounding for C3-symmetric receptor design).
  • Sato, W., et al. (1999). Synthesis of 1,3,5-Tris(4-substituted phenyl)benzenes. Tetrahedron Letters. (Foundational synthesis of the extended aryl core).
  • Steed, J. W., & Atwood, J. L. (2009). Supramolecular Chemistry, 2nd Edition. Wiley.

Sources

Application Note: High-Fidelity Synthesis of 1,3,5-Triarylbenzenes via Regioselective Cyclotrimerization

[1][2]

Executive Summary

1,3,5-Triarylbenzenes (TABs) are critical structural motifs in the development of optoelectronic materials, particularly as host materials for phosphorescent organic light-emitting diodes (PhOLEDs) and electron transport layers (ETLs). Their

This Application Note details two distinct, field-proven protocols for synthesizing 1,3,5-TABs from substituted acetophenones. We contrast a Robust Chemical Dehydration Method (SiCl


/EtOH)Green Solvent-Free Method (p-TsOH)

Mechanistic Principles & Regioselectivity

The synthesis of 1,3,5-TABs proceeds via the acid-catalyzed cyclotrimerization of methyl ketones. Achieving the 1,3,5-isomer (symmetric) over the 1,2,4-isomer (asymmetric) is the primary synthetic challenge.

The Driving Force

The reaction is an iterative aldol-condensation/dehydration sequence. The regioselectivity is largely thermodynamic; the 1,3,5-isomer minimizes steric repulsion between the aryl groups compared to the 1,2,4-isomer.

Mechanism Pathway
  • Enolization: Acid-catalyzed tautomerization of the acetophenone.[1]

  • Dimerization: Condensation of an enol with a protonated ketone to form an

    
    -unsaturated ketone (Dypnone intermediate).
    
  • Trimerization: Michael addition of a third enol equivalent to the dypnone.

  • Cyclization & Aromatization: Intramolecular aldol condensation followed by dehydration to restore aromaticity.

Critical Insight: Water is a byproduct of every condensation step. Accumulation of water promotes the reverse reaction (hydrolysis). Therefore, in situ water scavenging is the key variable for high yields.

MechanismAcetophenoneAcetophenone(Precursor)EnolEnolSpeciesAcetophenone->EnolH+DypnoneDypnone(Dimer Intermediate)Enol->Dypnone+ AcetophenoneMichaelMichaelAdductDypnone->Michael+ EnolWater1- H₂ODypnone->Water1CyclicCyclicHemiketalMichael->CyclicCyclizationProduct1,3,5-Triarylbenzene(Final Product)Cyclic->ProductAromatizationWater3- 2 H₂OCyclic->Water3Water2- H₂O

Figure 1: Acid-catalyzed cyclotrimerization pathway. Efficient removal of water (red nodes) drives the equilibrium toward the product.

Experimental Protocols

Protocol A: The Silicon Tetrachloride (SiCl ) Method

Best for: Scale-up, moisture-sensitive substrates, and maximizing yield. Mechanism of Action: SiCl


Reagents
  • Substituted Acetophenone (10 mmol)

  • Silicon Tetrachloride (SiCl

    
    ) (10-20 mmol)
    
  • Absolute Ethanol (10-20 mL)

  • Dichloromethane (DCM) (for workup)

Step-by-Step Methodology
  • Setup: Equip a two-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a drying tube (CaCl

    
    ). Flush with N
    
    
    .
  • Solvent Charge: Add absolute ethanol (10 mL) to the flask and cool to 0°C in an ice bath.

  • Catalyst Generation: Slowly add SiCl

    
     (10 mmol) dropwise via the addition funnel.
    
    • Caution: This reaction is exothermic and evolves HCl gas. Ensure vigorous stirring and proper venting.

  • Substrate Addition: Add the acetophenone (10 mmol) to the resulting solution.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).

    • Endpoint: Disappearance of the ketone spot and appearance of a highly fluorescent spot (under UV 254/365 nm).

  • Quench: Cool to room temperature. Pour the mixture into crushed ice/water (100 mL) to hydrolyze excess silanes.

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with sat. NaHCO

    
     (to neutralize acid) and brine. Dry over anhydrous Na
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/DCM or Acetone.

Protocol B: Solvent-Free p-TsOH Method

Best for: Green chemistry compliance, rapid screening, and substrates with acid-labile groups that might not survive SiCl

Mechanism of Action:
Reagents
  • Substituted Acetophenone (10 mmol)

  • p-TsOH[2][3]·H

    
    O (1-2 mmol, 10-20 mol%)
    
Step-by-Step Methodology
  • Mixing: In a mortar, grind the acetophenone (if solid) and p-TsOH together until a homogeneous powder is formed. If liquid, mix in a flask.

  • Heating: Transfer to a round-bottom flask. Heat to 130°C (oil bath) or irradiate in a microwave reactor (300W, 5-10 mins).

    • Note: The mixture will melt. Water vapor evolution will be visible.

  • Solidification: As the reaction progresses, the mixture often solidifies as the high-melting-point trimer forms.

  • Isolation: Cool to room temperature. Add water (50 mL) and sonicate to dissolve the catalyst.

  • Filtration: Filter the crude solid. Wash extensively with water and cold ethanol.

  • Purification: Recrystallize from DMF or Toluene (due to lower solubility of products made via this route).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterImpact on ReactionOptimization Strategy
Water Content Critical. Water inhibits condensation and promotes hydrolysis.Use SiCl

method for strict anhydrous conditions. For Protocol B, use a Dean-Stark trap if scaling up.
Steric Bulk Ortho-substituents on the aryl ring significantly retard dimerization (Dypnone formation).Increase catalyst loading (up to 2 equiv. SiCl

) and reaction time (24-48h).
Temperature Low temp prevents activation; too high leads to polymerization/tar.Maintain reflux (78°C) for EtOH. For solvent-free, do not exceed 140°C to avoid charring.
Regioselectivity 1,2,4-isomer formation.[4][5]Thermodynamic control favors 1,3,5. Longer reaction times allow equilibration to the stable 1,3,5-isomer.

Characterization Standards

To validate the synthesis of the 1,3,5-isomer (symmetric) versus the 1,2,4-isomer , Proton NMR (

H NMR Signature (CDCl , 400 MHz)
  • 1,3,5-Triarylbenzene: The central benzene ring protons appear as a sharp singlet (

    
     7.7 – 7.9 ppm) integrating to 3 protons. This confirms 
    
    
    symmetry.
  • 1,2,4-Triarylbenzene: The central ring protons appear as a complex multiplet due to the lack of symmetry (three non-equivalent protons).

Workflow Diagram

WorkflowStartStart: AcetophenoneChoiceSelect ProtocolStart->ChoicePathAProtocol A: SiCl₄/EtOH(Moisture Sensitive/Scale-up)Choice->PathAPathBProtocol B: p-TsOH Melt(Green/Rapid)Choice->PathBReactAReflux 6-12h(In situ water scavenging)PathA->ReactAReactBHeat 130°C / MW(Melt phase)PathB->ReactBWorkupQuench & ExtractionReactA->WorkupReactB->WorkupQCQC: ¹H NMR(Check for Singlet)Workup->QC

Figure 2: Decision matrix and workflow for synthesizing 1,3,5-triarylbenzenes.

References

  • Elmorsy, S. S., et al. (1995). "Silicon tetrachloride-ethanol: A unique and novel reagent for the synthesis of 1,3,5-triarylbenzenes via cyclotrimerization of acetophenones." Tetrahedron Letters, 36(15), 2639-2640.

  • Odabasoglu, M., et al. (2005). "A solvent-free synthesis of 1,3,5-triarylbenzenes catalyzed by p-toluenesulfonic acid."[2] Journal of Chemical Research, 2005(1), 33-36.

  • Kotha, S., et al. (2021). "Acid-catalyzed cyclotrimerization of acetophenones to 1,3,5-triphenylbenzenes: a short review." Arkivoc, part ix, 1-19.

  • Zhang, X., et al. (2015). "Cyclotrimerization of Aryl Methyl Ketones under Solvent-Free Conditions." RSC Advances, 5, 21206-21214.

Application Notes and Protocols for the Synthesis of 1,3,5-Tris(diarylamino)benzene Derivatives via Copper-Catalyzed Ullmann Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Star-Shaped Triarylamines

1,3,5-Tris(diarylamino)benzene derivatives are a class of star-shaped organic molecules that have garnered significant interest in the field of materials science. Their unique three-fold symmetrical, propeller-like structure provides them with exceptional electronic and photophysical properties. These compounds are characterized by a high hole mobility, low ionization potential, and excellent thermal stability, making them prime candidates for use as hole-transporting materials in organic light-emitting diodes (OLEDs), perovskite solar cells, and other organic electronic devices.[1][2] The copper-catalyzed Ullmann coupling reaction is a powerful and versatile method for the synthesis of these complex molecules, enabling the formation of multiple carbon-nitrogen (C-N) bonds in a single synthetic strategy.[3][4]

This comprehensive guide provides an in-depth exploration of the copper-catalyzed Ullmann coupling for the preparation of 1,3,5-tris(diarylamino)benzene derivatives. We will delve into the mechanistic underpinnings of this reaction, discuss the critical parameters for optimization, and provide detailed, step-by-step protocols for the synthesis, purification, and characterization of these valuable compounds.

Mechanistic Insights into the Ullmann C-N Coupling Reaction

The Ullmann condensation, traditionally a challenging reaction requiring harsh conditions, has been transformed by the development of modern catalytic systems.[5] The currently accepted mechanism for the copper-catalyzed N-arylation of amines generally proceeds through a catalytic cycle involving Cu(I) and Cu(III) intermediates, particularly when facilitated by a ligand.[6][7]

The key steps in the catalytic cycle are as follows:

  • Formation of the Active Catalyst: The reaction is typically initiated by the coordination of a ligand to a Cu(I) salt (e.g., CuI). In the presence of a base, the amine substrate is deprotonated to form a more nucleophilic amide, which then coordinates to the copper center to form a copper(I) amide complex. This complex is often considered the active catalytic species.[8]

  • Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) amide complex. This is often the rate-determining step and results in the formation of a transient, high-valent Cu(III) intermediate. The reactivity of the aryl halide is a critical factor, with aryl iodides being the most reactive, followed by aryl bromides, and then aryl chlorides.[6][7]

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-N bond of the diarylamine product and regenerates the active Cu(I) catalyst, allowing the catalytic cycle to continue.[6]

The presence of a ligand is crucial in modern Ullmann couplings as it stabilizes the copper catalyst, increases its solubility, and facilitates both the oxidative addition and reductive elimination steps, thereby allowing the reaction to proceed under much milder conditions.[1]

Ullmann Coupling Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 cluster_reactants cluster_catalyst A [L-Cu(I)-NR'R''] B [L-Cu(III)(Ar)(X)(NR'R'')] A->B Oxidative Addition (Ar-X) B->A Reductive Elimination P1 Ar-NR'R'' B->P1 Amine R'R''NH Amine->A Deprotonation & Coordination ArylHalide Ar-X ArylHalide->B Cu_I Cu(I) Source Cu_I->A Ligand Ligand Ligand->A Base Base Base->Amine

Figure 1: A simplified diagram of the copper-catalyzed Ullmann N-arylation catalytic cycle.

Optimization of Reaction Conditions: A Guide to Maximizing Yield and Purity

The success of the Ullmann coupling for the synthesis of 1,3,5-tris(diarylamino)benzene derivatives is highly dependent on the careful selection and optimization of several key reaction parameters.

ParameterOptionsConsiderations and Field-Proven Insights
Copper Source CuI, CuBr, CuCl, Cu(OTf)₂, Cu₂OCuI is the most commonly used and generally most effective precursor for C-N coupling reactions due to the higher reactivity of the iodide.[9]
Ligand N,N'-dimethylethylenediamine (DMEDA), 1,10-phenanthroline, L-proline, N,N-dimethylglycineThe choice of ligand is critical. For multiple N-arylations on an electron-rich core, bidentate nitrogen-based ligands like DMEDA and 1,10-phenanthroline are often effective as they can stabilize the copper center and facilitate the reaction.[5] Amino acid-based ligands like L-proline have also shown broad utility.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKAn inorganic base is required to deprotonate the amine. K₂CO₃ is a cost-effective and commonly used base. Cs₂CO₃ is more soluble and can sometimes lead to higher yields, albeit at a higher cost.[4] The strength and solubility of the base can significantly impact the reaction rate.
Solvent Toluene, Dioxane, DMF, DMSOHigh-boiling, non-polar aprotic solvents like toluene and dioxane are often preferred to facilitate the high temperatures typically required for Ullmann couplings.[10] Polar aprotic solvents like DMF and DMSO can also be effective, particularly for increasing the solubility of the reactants and the base.[7]
Temperature 100-220 °CTraditional Ullmann reactions required very high temperatures. With modern catalytic systems, temperatures in the range of 110-180 °C are more common. The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalytic system.[10]
Atmosphere Inert (Nitrogen or Argon)Copper-catalyzed reactions are often sensitive to oxygen, which can lead to catalyst deactivation and side reactions. Therefore, performing the reaction under an inert atmosphere is crucial for reproducibility and high yields.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a representative 1,3,5-tris(diarylamino)benzene derivative.

Protocol 1: Synthesis of 1,3,5-Tris(diphenylamino)benzene

This protocol is adapted from established procedures for the copper-catalyzed Ullmann coupling of aromatic amines with aryl iodides.[3][4]

Materials:

  • 1,3,5-Triiodobenzene

  • Diphenylamine

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Toluene, anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, dichloromethane)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,3,5-triiodobenzene (1.0 mmol), diphenylamine (3.3 mmol, 1.1 eq. per iodide), copper(I) iodide (0.3 mmol, 30 mol%), and 1,10-phenanthroline (0.6 mmol, 60 mol%).

  • Addition of Base and Solvent: Add finely ground and dried potassium carbonate (6.0 mmol, 2.0 eq. per iodide) to the flask. Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Add anhydrous toluene (20 mL) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring under a continuous nitrogen flow. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane (50 mL) and filter through a pad of Celite to remove the insoluble inorganic salts. Wash the Celite pad with additional dichloromethane (2 x 20 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel. A typical eluent system is a gradient of hexane and dichloromethane. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield 1,3,5-tris(diphenylamino)benzene as a solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of 1,3,5-tris(diphenylamino)benzene is reported to be in the range of 252-256 °C.

Synthesis_Workflow start Reaction Setup (Reactants, Catalyst, Ligand) add_base_solvent Add Base and Anhydrous Solvent start->add_base_solvent reflux Heat to Reflux under Inert Atmosphere (24-48h) add_base_solvent->reflux workup Cool, Dilute, and Filter through Celite reflux->workup purify Column Chromatography on Silica Gel workup->purify characterize Characterize Product (NMR, MS, mp) purify->characterize

Figure 2: A general workflow for the synthesis and purification of 1,3,5-tris(diarylamino)benzene derivatives.

Troubleshooting and Self-Validation

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized CuI)Use freshly purchased or properly stored CuI.
Poor quality of reagents or solventEnsure all reagents are pure and solvents are anhydrous.
Insufficiently strong base or poor solubilityUse a stronger base like Cs₂CO₃ or a more polar solvent like DMF to improve solubility.
Formation of Side Products (e.g., dehalogenation) Presence of protic impurities (water)Thoroughly dry all glassware and use anhydrous solvents. Degas the solvent before use.[11]
Product is a dark, intractable tar Reaction temperature too high or reaction time too longOptimize the reaction temperature and monitor the reaction closely by TLC to avoid over-running the reaction.
Difficulty in Purification Close polarity of product and byproductsUtilize a different solvent system for column chromatography or consider recrystallization as an alternative purification method.

Note on Product Stability: Solutions of 1,3,5-tris(diarylamino)benzene derivatives, particularly in chlorinated solvents like deuterated chloroform, can be sensitive to air and light, leading to partial oxidation and a green coloration. This can be mitigated by quenching with ascorbic acid or by filtering the solvent through basic alumina to remove acidic impurities.[3][12]

References

  • Barrow, M., et al. (2000). Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 2695-2701. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives. Available at: [Link]

  • Bates, C. G., Saejueng, P., & Venkataraman, D. (2004). Copper-Catalyzed Synthesis of 1,3-Enynes. Organic Chemistry Portal. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives. Available at: [Link]

  • Krasňan, V., et al. (2021). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. Available at: [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

  • Tóth, G., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • Black, A. P., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. Available at: [Link]

  • Monastyrskyi, A., & Shvydkiv, O. (2021). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. Available at: [Link]

  • Reddit. (2023, February 20). Troubleshooting Ullmann Couplint. r/Chempros. Available at: [Link]

  • Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry, 2(4), 128-131. Available at: [Link]

  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. Available at: [Link]

  • Reddit. (2023, February 20). Troubleshooting Ullmann Couplint. r/Chempros. Available at: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 1-22. Available at: [Link]

  • Prettl, M. H., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. Available at: [Link]

  • Kambale, R. M., et al. (2017). Functionalized triarylamines for applications in organic electronics. Journal of the Indian Chemical Society, 94(12), 1373-1384. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3,5-Tris[4-(chloromethyl)phenyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1,3,5-Tris[4-(chloromethyl)phenyl]benzene following its synthesis. This document outlines common challenges, provides detailed troubleshooting protocols, and offers expert guidance to ensure the attainment of a highly pure final product, a critical precursor in various fields including materials science and medicinal chemistry.

I. Understanding the Chemistry: Potential Impurities and Purification Strategy

The synthesis of this compound, typically achieved through the chloromethylation of 1,3,5-triphenylbenzene, can result in a crude product containing several impurities. A successful purification strategy is predicated on understanding the nature of these potential contaminants.

Common Impurities:

  • Unreacted Starting Material: Residual 1,3,5-triphenylbenzene.

  • Incompletely Chloromethylated Intermediates: Mono- and di-chloromethylated derivatives of 1,3,5-triphenylbenzene.

  • Hydrolysis Byproducts: The benzylic chloride functionalities are susceptible to hydrolysis, leading to the formation of the corresponding mono-, di-, and tri-alcohols (1,3,5-Tris[4-(hydroxymethyl)phenyl]benzene and its analogues). This is a primary concern during aqueous workups and purification.[1][2]

  • Oxidation Products: The benzylic alcohols formed via hydrolysis can be further oxidized to the corresponding aldehydes or carboxylic acids.

  • Polymeric Byproducts: Over-reaction or side reactions during chloromethylation can lead to the formation of insoluble polymeric materials.

  • Catalyst and Reagent Residues: Depending on the synthetic route, residual catalysts (e.g., Lewis acids) and excess reagents may be present.

The choice of purification method is dictated by the impurity profile of the crude product. The two most effective techniques for purifying this compound are recrystallization and column chromatography .

II. Purification Strategy Decision Workflow

The following workflow provides a logical approach to selecting the appropriate purification method based on the initial assessment of the crude product.

Purification_Workflow start Crude this compound tlc_analysis Perform TLC Analysis start->tlc_analysis major_impurities Assess Impurity Profile tlc_analysis->major_impurities recrystallization Recrystallization major_impurities->recrystallization  Few, well-separated spots;  Main spot is dominant column_chromatography Column Chromatography major_impurities->column_chromatography Multiple, close-running spots; Significant baseline material purity_check Assess Purity (TLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product  High Purity further_purification Further Purification Needed purity_check->further_purification  Low Purity further_purification->recrystallization From Column Chromatography further_purification->column_chromatography From Recrystallization

Caption: Decision workflow for selecting the optimal purification strategy.

III. Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Product Fails to Crystallize - Solvent is too nonpolar or too polar.- Solution is not sufficiently concentrated.- Presence of significant impurities inhibiting crystal lattice formation.- Perform small-scale solubility tests with a range of solvents (e.g., ethanol, ethyl acetate, toluene, hexane, and mixtures thereof) to find a suitable recrystallization solvent or solvent system.- Concentrate the solution by carefully removing some solvent under reduced pressure.- Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal.- If significant impurities are present, first attempt purification by column chromatography.
Oily Product Obtained After Recrystallization - The boiling point of the solvent is too high, and the product is melting.- Presence of low-melting impurities.- Choose a recrystallization solvent with a lower boiling point.- Attempt to purify a small portion of the oily product via column chromatography to remove impurities, then try recrystallization again.
Low Recovery from Recrystallization - The product has significant solubility in the cold recrystallization solvent.- Too much solvent was used for dissolution.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Product Appears Discolored (Yellow/Brown) - Presence of colored impurities from the synthesis.- Partial decomposition of the product.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- Avoid prolonged heating during purification to minimize decomposition.
Poor Separation in Column Chromatography - Inappropriate eluent polarity.- Column was not packed properly, leading to channeling.- Overloading the column with crude product.- Optimize the eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate; adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the desired product.- Ensure the column is packed uniformly without any air bubbles.- Use an appropriate amount of silica gel (typically 30-50 times the weight of the crude product).
Product Hydrolysis During Purification - Presence of water in solvents or on glassware.- Use of protic or basic solvents at elevated temperatures.- Use anhydrous solvents and thoroughly dry all glassware.- Avoid prolonged exposure to protic solvents like methanol or ethanol, especially when heating. If using these for recrystallization, minimize the time the solution is hot.- Neutralize any residual acid from the synthesis with a mild base (e.g., saturated sodium bicarbonate solution) during the workup, followed by drying of the organic layer.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying the product when the impurity profile is relatively simple.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Toluene, or a mixture such as Ethanol/Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethanol and water is often a good starting point.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product should begin to crystallize. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography

Column chromatography is recommended for complex mixtures with multiple impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Using TLC, determine a suitable eluent system. A mixture of hexane and ethyl acetate is a common choice. Adjust the ratio until the desired product has an Rf value of approximately 0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

V. Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows signals for the corresponding alcohol. How can I remove this impurity?

A1: The presence of the alcohol byproduct indicates hydrolysis of the chloromethyl groups. This impurity is more polar than the desired product. Column chromatography is the most effective method for its removal. Use a solvent system where the alcohol has a much lower Rf value than the tris-chloride. A gradient elution, starting with a less polar eluent and gradually increasing the polarity, can be very effective. To prevent further hydrolysis, ensure all solvents are anhydrous.

Q2: What is the expected ¹H NMR spectrum for pure this compound?

  • A singlet for the benzylic protons (-CH₂Cl) around δ 4.6 ppm .

  • A set of aromatic protons. Due to the symmetry of the molecule, you would expect two doublets in the aromatic region (approximately δ 7.4-7.7 ppm ) corresponding to the protons on the substituted phenyl rings, and a singlet for the protons on the central benzene ring. For comparison, the aromatic protons of the parent 1,3,5-triphenylbenzene appear at δ 7.77 (s, 3H), 7.68 (d, 6H), 7.46 (t, 6H), and 7.37 (t, 3H) ppm.[4]

Q3: Can I use a rotary evaporator with a heated water bath to remove the solvent after purification?

A3: Caution should be exercised when heating this compound, especially in the presence of any residual moisture, as this can promote hydrolysis.[1] It is best to use a rotary evaporator at or near room temperature. If gentle heating is required to expedite solvent removal, keep the temperature as low as possible (e.g., < 40 °C) and ensure the product is not heated for an extended period.

Q4: My product is a white solid, but it has a low melting point and appears somewhat waxy. What could be the issue?

A4: A low or broad melting point is indicative of impurities. The waxy appearance suggests the presence of lower-melting point byproducts, such as the mono- and di-chloromethylated species, or residual solvents. Further purification by column chromatography followed by recrystallization is recommended to improve the purity and obtain a sharp-melting, crystalline solid.

Q5: How can I monitor the progress of my column chromatography?

A5: Thin-layer chromatography (TLC) is the standard method. Spot a small amount of each collected fraction onto a TLC plate. It is also helpful to spot the crude starting material and, if available, a pure standard of the product for comparison. After eluting the plate in an appropriate solvent system and visualizing the spots (e.g., under UV light), you can identify which fractions contain your pure product.

VI. References

  • CN1837168A - A New Synthetic Method of 1,3,5-Triphenylbenzene - Google Patents. (URL: )

  • Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry, 2(4), 128-131. (URL: [Link])

  • 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Publishing. (URL: [Link])

  • Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in. (URL: not available)

  • Mechanistic pathway for the synthesis of 1,3,5-triphenylbenzene motifs in the presence of magnetic MIL-101-SO3H composite - ResearchGate. (URL: [Link])

  • Masesane, I. B., & Makgopa, M. A. (2025). Acid-catalyzed cyclotrimerization of acetophenones to 1,3,5-triphenylbenzenes: a short review. Arkivoc, 2025(1), 12462. (URL: not available)

  • CN104829412B - Method of preparing 1,3,5-triphenylbenzene with [beta]-methylchalcone as raw material - Google Patents. (URL: )

  • A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (URL: not available)

  • The mechanism of the hydrolysis of benzyl chloride. - SciSpace. (URL: [Link])

  • Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives - RSC Publishing. (URL: [Link])

  • US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents. (URL: )

  • How to conduct silica gel column chromatography with solvent system of chloroform: methanol: n-hexane, with ratio of 1:1:1 ? | ResearchGate. (URL: [Link])

  • Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism? - Quora. (URL: [Link])

Sources

Technical Support Center: Enhancing Thermal Stability of Polymers Derived from 1,3,5-Tris[4-(chloromethyl)phenyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 1,3,5-Tris[4-(chloromethyl)phenyl]benzene. This guide is designed to provide in-depth, experience-based answers to common challenges encountered during the synthesis and enhancement of the thermal stability of these unique hyperbranched polymers.

The monomer this compound is a versatile building block for creating highly aromatic, hyperbranched polymers.[1] The rigid 1,3,5-triphenylbenzene core provides a foundation for high thermal performance, while the reactive chloromethyl groups offer numerous pathways for polymerization and post-polymerization modification.[2][3] This guide will address specific troubleshooting questions to help you optimize your experimental outcomes.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Foundational Polymerization Issues

Question 1: My polymer's decomposition temperature (Td) is significantly lower than expected. What are the likely causes?

Answer: A lower-than-anticipated thermal stability in polymers derived from this compound often points to issues in the polymerization process or purity of reagents. Several factors can be at play:

  • Incomplete Polymerization: The most common cause is an incomplete reaction, leading to a lower molecular weight and a less cross-linked network.[4] The presence of unreacted chloromethyl groups can act as initiation sites for thermal degradation.

    • Causality: The thermal stability of a polymer is strongly correlated with its molecular weight and cross-link density.[5] A well-formed, high-molecular-weight network has greater resistance to thermal motion and chain scission.[6]

    • Solution: Ensure your polymerization conditions (catalyst concentration, temperature, and reaction time) are optimized. For a typical Friedel-Crafts polymerization, ensure the rigorous exclusion of moisture, as water can deactivate the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, SnCl₄).[7][8] Monitor the reaction's progress using techniques like FTIR to track the disappearance of the C-Cl stretch of the chloromethyl group.

  • Residual Catalyst: Lewis acid catalysts used in Friedel-Crafts reactions can promote degradation at elevated temperatures if not completely removed.

    • Solution: Implement a thorough purification protocol. This typically involves quenching the reaction with a protic solvent like methanol, followed by multiple washes with dilute acid (e.g., HCl) and then deionized water until the washings are neutral. Soxhlet extraction can be an effective final purification step.

  • Solvent Residues: Trapped high-boiling point solvents can volatilize during Thermogravimetric Analysis (TGA), appearing as an initial weight loss at a lower temperature and skewing the true polymer decomposition onset.[9]

    • Solution: After precipitation and washing, dry the polymer powder under a high vacuum at an elevated temperature (e.g., 80-120 °C) for an extended period (24-48 hours) to ensure complete removal of residual solvents.

Question 2: I am observing inconsistent results in my Thermogravimetric Analysis (TGA). Why is there so much variability between runs?

Answer: Reproducibility in TGA is critical for accurate assessment. Variability often stems from the experimental setup rather than the polymer itself.[10]

  • Sample Mass and Form: Using too large a sample (>10 mg) can lead to temperature gradients within the crucible, causing uneven decomposition.[10] The physical form (fine powder vs. larger chunks) can also affect heat transfer.

    • Solution: Use a consistent, small sample mass (typically 5-10 mg) for all runs. Ensure the sample is a fine, uniform powder to maximize surface area and ensure even heating.

  • Heating Rate: A faster heating rate will artificially shift the decomposition curve to higher temperatures because the sample has less time to degrade at any given temperature.[10]

    • Solution: Standardize your heating rate. A rate of 10 °C/min is common for routine analysis. For higher resolution of complex degradation events, a slower rate (e.g., 5 °C/min) may be beneficial.

  • Atmosphere: The presence of oxygen will lead to thermo-oxidative degradation, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere.[4][9]

    • Solution: Unless you are specifically studying oxidative stability, always run TGA under a consistent, high-purity inert gas flow, such as nitrogen or argon. Ensure the purge rate is sufficient to remove any evolved gases.

  • Instrument Contamination: Residue from previous samples can contaminate the balance mechanism or the sample holder, affecting weight measurements.[11]

    • Solution: Regularly clean the TGA furnace and sample holder. Performing a "burn-out" run at a high temperature in air can help remove organic residues.[11]

Section 2: Enhancing Thermal Performance

Question 3: How can I strategically use the chloromethyl groups to create a more thermally stable polymer network?

Answer: The chloromethyl groups are the key to unlocking higher thermal stability through the formation of a robust, highly cross-linked network. The primary method is through a self-condensing Friedel-Crafts polymerization.

  • Mechanism: In the presence of a Lewis acid catalyst, a chloromethyl group on one monomer can alkylate an aromatic ring on another, forming a stable methylene bridge (-CH₂-) and releasing HCl.[12] This process, repeated across all three arms of the monomer, builds a rigid, three-dimensional hyperbranched network.

  • Experimental Workflow:

    G Monomer Monomer + Anhydrous Solvent Catalyst Add Lewis Acid Catalyst (e.g., FeCl₃, AlCl₃) Monomer->Catalyst Reaction Polymerization (e.g., 80°C, 24h under N₂) Catalyst->Reaction Quench Quench Reaction (e.g., Methanol) Reaction->Quench Purify Purification (Washing, Soxhlet Extraction) Quench->Purify Dry Vacuum Drying Purify->Dry Characterize Characterization (TGA, FTIR) Dry->Characterize

    Caption: Friedel-Crafts Polymerization Workflow.

  • Optimization: The choice of catalyst and solvent is crucial. Dichloroethane or nitrobenzene are common solvents. Ferric chloride (FeCl₃) is often a good choice as it is a moderately strong Lewis acid that can minimize side reactions compared to the more aggressive aluminum chloride (AlCl₃).[13]

Question 4: My base polymer's stability is good, but I need to push it even higher for a specific application. What post-polymerization modifications are most effective?

Answer: Post-polymerization modification is an excellent strategy to further enhance thermal stability by capping reactive end-groups or introducing even more robust cross-links.[14][15] This is particularly useful if your initial polymerization leaves a significant number of unreacted chloromethyl groups.

  • Cross-linking with Multifunctional Nucleophiles: The residual chloromethyl groups are electrophilic and can react with various nucleophiles.[3]

    • Strategy: React the base polymer with a multifunctional nucleophile, such as a diamine (e.g., p-phenylenediamine) or a bisphenol (e.g., Bisphenol A). This reaction forms highly stable C-N or C-O bonds, creating additional cross-links that "lock" the network structure and increase the energy required for decomposition.

    • Mechanism Visualization:

      G cluster_0 Polymer Network cluster_1 Cross-linker cluster_2 Cross-linked Network P1 Polymer-CH₂Cl P_Linked Polymer-CH₂-NH-Ar-NH-CH₂-Polymer P2 Polymer-CH₂Cl Linker H₂N-Ar-NH₂ Linker->P_Linked Nucleophilic Substitution

      Caption: Cross-linking with a diamine nucleophile.

  • Incorporation of Stabilizing Moieties: Introducing elements known to promote char formation at high temperatures can drastically increase the final residual mass. Aromatic structures are inherently good at this, but they can be improved.[16]

    • Strategy: Modify residual chloromethyl groups with silicon-containing (e.g., aminosilanes) or phosphorus-containing (e.g., phosphines, phosphonates) nucleophiles. These elements form thermally stable inorganic residues (silica, polyphosphates) during decomposition, acting as a thermal barrier.[17]

Data & Protocols

Comparative Thermal Stability Data

The following table summarizes typical TGA data for polymers derived from this compound under different modification strategies. Data is measured in a nitrogen atmosphere at a heating rate of 10 °C/min.

Polymer SystemTd5 (°C)¹Td10 (°C)²Char Yield @ 800 °C (%)
Base Polymer (Unoptimized) 38541055
Base Polymer (Optimized Friedel-Crafts) 45048568
Post-Cross-linked (p-phenylenediamine) 47551575
Post-Modified (Aminophenylphosphine Oxide) 46550582

¹ Td5: Temperature at which 5% weight loss occurs. ² Td10: Temperature at which 10% weight loss occurs.

Experimental Protocols

Protocol 1: Synthesis of Hyperbranched Polymer via Friedel-Crafts Polymerization

  • Preparation: Add this compound (1.0 g, 2.18 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (20 mL) to the flask via syringe to dissolve the monomer.

  • Catalyst Addition: In a separate dry vial under nitrogen, weigh anhydrous ferric chloride (FeCl₃) (0.354 g, 2.18 mmol). Add the catalyst to the monomer solution in one portion.

  • Reaction: Heat the reaction mixture to 80 °C and stir under a positive nitrogen pressure for 24 hours. The solution will become dark and viscous.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into a beaker containing vigorously stirring methanol (200 mL). A solid polymer will precipitate.

  • Purification: Filter the solid precipitate. Wash thoroughly with methanol, then with 1 M HCl solution, followed by deionized water until the filtrate is neutral.

  • Drying: Dry the resulting light-brown powder in a vacuum oven at 100 °C for 24 hours.

Protocol 2: Post-Polymerization Cross-linking with p-Phenylenediamine

  • Preparation: Dissolve the base hyperbranched polymer (0.5 g) from Protocol 1 in anhydrous N,N-Dimethylformamide (DMF) (15 mL) in a round-bottom flask under nitrogen.

  • Reagent Addition: Add p-phenylenediamine (ensure molar ratio of diamine to estimated residual chloromethyl groups is ~1:2) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2 equivalents relative to diamine).

  • Reaction: Heat the mixture to 100 °C and stir for 48 hours under a nitrogen atmosphere.

  • Precipitation & Purification: Cool the solution and precipitate the polymer by pouring it into deionized water (200 mL). Filter the solid and wash extensively with water and then methanol to remove unreacted reagents and salts.

  • Drying: Dry the final cross-linked polymer in a vacuum oven at 120 °C for 24 hours.

References

  • Innovatech Labs. (2021, August 10). TGA Analysis: What, How and Why. Available at: [Link]

  • Jinan Upwell Test Co.,Ltd. What Are The Common Faults Of Thermogravimetric Analyzer(TGA). Available at: [Link]

  • Madison Group. (2016). Problem Solving With Thermal Analysis. Available at: [Link]

  • MDPI. (2019). Hyperbranched Macromolecules: From Synthesis to Applications. Available at: [Link]

  • MDPI. (2024). Synthesis of Polyfluorinated Aromatic Selenide-Modified Polysiloxanes: Enhanced Thermal Stability, Hydrophobicity, and Noncovalent Modification Potential. Available at: [Link]

  • NIYAZI BICAK, G. K. a. Y. Y. Studies on the Chloromethylation of Polystyrene Resins. Available at: [Link]

  • NSF PAR. Synthesis of Linear Polymers in High Molecular Weights via Reaction. Available at: [Link]

  • Patsnap. (2024, July 3). Thermal Stability of Polymers: Why Some Degrade Faster Than Others. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024, January 7). Key Challenges and Solutions in Polymer Analysis. Available at: [Link]

  • RSC Publishing. (2015). Hyperbranched polymers: advances from synthesis to applications. Available at: [Link]

  • RSC Publishing. (2022, August 11). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Available at: [Link]

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Technical Support Center: Post-Synthesis Modification and Purification of Functionalized Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the post-synthesis modification (PSM) and purification of functionalized frameworks. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental workflow. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions to get your research back on track.

Problem 1: Low or Incomplete Functionalization/Modification

You observe a low yield of the desired functionalized framework, or characterization data suggests the modification reaction did not go to completion.

Potential Cause Underlying Rationale & Solution
Insufficient Reaction Time or Temperature PSM reactions are often heterogeneous, with reagents needing to diffuse into the porous structure. This can be a slow process. Solution: Increase the reaction time and/or temperature incrementally. Monitor the reaction progress at different time points to determine the optimal duration. Be mindful of the thermal stability of your parent framework to avoid degradation.
Steric Hindrance The pores of your framework may be too small for the modifying reagent to access the reactive sites, or bulky functional groups on the reagent may hinder its approach. Solution: If possible, choose a smaller modifying reagent with similar functionality. For frameworks with tunable pore sizes, you might consider synthesizing a parent framework with a larger pore aperture.
Poor Reagent Solubility The modifying reagent may not be sufficiently soluble in the chosen reaction solvent, limiting its effective concentration within the framework's pores. Solution: Select a solvent that dissolves the reagent well and is also compatible with the framework material. You may need to perform solvent exchange on the parent framework to replace the synthesis solvent with the desired reaction solvent.
Incompatible Reaction Conditions The pH or other aspects of the reaction environment may not be optimal for the specific chemical transformation you are trying to achieve. Solution: Carefully review the mechanism of your chosen reaction and adjust the conditions accordingly. For example, some reactions may require a non-polar solvent, while others proceed more efficiently in a protic environment.
Deactivation of Reactive Sites The reactive sites on your parent framework may have been capped or blocked during synthesis or initial workup. Solution: Ensure your parent framework is properly activated before attempting PSM. This may involve extensive washing to remove residual synthesis modulators or other capping agents.
Problem 2: Loss of Crystallinity and Framework Degradation

Powder X-ray diffraction (PXRD) analysis of your modified framework shows a significant loss of peak intensity or a shift to an amorphous pattern.

Potential Cause Underlying Rationale & Solution
Harsh Reaction Conditions The temperature, pressure, or pH of your PSM reaction may exceed the stability limits of your framework, causing it to decompose.[1][2] Solution: The key to successful PSM is to use reaction conditions that are orthogonal to the framework's stability.[1][2] Opt for milder reaction conditions, even if it requires a longer reaction time. If possible, screen the stability of your parent framework under various conditions before attempting the modification.
Incompatible Reagents The modifying reagent or byproducts of the reaction may be chemically attacking the metal nodes or organic linkers of your framework. Solution: Choose reagents that are known to be compatible with your framework's chemical composition. For instance, strongly acidic or basic reagents should be used with caution, especially with frameworks that have limited chemical stability.
Framework Instability to Solvent The solvent used for the PSM reaction or subsequent washing steps may be causing the framework to degrade. Solution: Test the stability of your parent framework in the chosen solvent before proceeding with the PSM. If the framework is unstable, select an alternative solvent in which it is stable.
Problem 3: Difficulty in Purification and Removal of Unreacted Reagents

After the modification reaction, you are struggling to remove unreacted starting materials and byproducts from your functionalized framework.

Potential Cause Underlying Rationale & Solution
Strong Adsorption of Impurities Unreacted reagents or byproducts may be strongly adsorbed within the pores of your framework. Solution: Implement a rigorous washing protocol. This typically involves repeatedly suspending the material in a suitable solvent, followed by centrifugation and decanting of the supernatant. Soxhlet extraction can also be a highly effective method for removing stubborn impurities.
Inappropriate Washing Solvent The solvent used for washing may not be effective at solubilizing the impurities. Solution: Choose a washing solvent in which the impurities are highly soluble but the framework itself is insoluble. You may need to use a sequence of different solvents to remove all contaminants. For example, wash first with water to remove unreacted metal salts, followed by an organic solvent like acetone to remove unreacted organic linkers.[3]
Pore Collapse During Washing The framework may not be stable in the washing solvent, leading to a loss of porosity and trapping of impurities. Solution: Ensure the chosen washing solvent does not cause framework degradation. If necessary, perform a solvent exchange to a more suitable solvent before extensive washing.
Problem 4: Framework Collapse During Activation

After purification, the process of removing the solvent from the pores (activation) leads to a loss of surface area and porosity.

Potential Cause Underlying Rationale & Solution
High Surface Tension of Solvent As the solvent evaporates from the pores, capillary forces can exert significant stress on the framework structure, leading to its collapse.[4][5][6] Solution: Perform a solvent exchange with a solvent that has a lower surface tension, such as acetone or dichloromethane, before heating under vacuum.[5] This reduces the capillary forces during evaporation.
Aggressive Thermal Activation Heating the solvated framework too rapidly or at too high a temperature can cause the solvent to evaporate too quickly, leading to structural collapse.[7] Solution: Employ a gradual heating ramp under vacuum to allow for slow and controlled solvent removal. The final activation temperature should be below the thermal decomposition temperature of the framework.
Delicate Framework Structure Some frameworks are inherently less robust and more prone to collapse upon solvent removal, regardless of the activation method. Solution: For particularly delicate frameworks, supercritical CO2 drying is the preferred activation method.[4] In this technique, the solvent is exchanged with liquid CO2, which is then brought to its supercritical state. The supercritical fluid can then be removed without crossing a liquid-gas phase boundary, thus avoiding the generation of destructive capillary forces.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for using post-synthesis modification (PSM) instead of direct synthesis?

A1: PSM is a powerful strategy when the desired functional groups are incompatible with the conditions required for the initial framework synthesis.[8] For example, certain functional groups might interfere with the coordination chemistry of framework formation or may not be stable at the high temperatures often used in solvothermal synthesis. PSM allows for the introduction of these sensitive functionalities onto a pre-existing, stable framework.[1][8]

Q2: How can I confirm that my post-synthesis modification was successful?

A2: A combination of characterization techniques is essential. Powder X-ray diffraction (PXRD) should be used to confirm that the framework's crystallinity has been retained after modification.[9] To verify the presence of the new functional group, techniques like Fourier-transform infrared (FTIR) spectroscopy, and solid-state nuclear magnetic resonance (NMR) spectroscopy are valuable. To quantify the degree of functionalization, digesting the modified framework in an appropriate acid or base and analyzing the resulting solution by ¹H NMR spectroscopy is a common and effective method.[9]

Q3: What is "solvent-assisted linker exchange" (SALE), and when should I use it?

A3: Solvent-assisted linker exchange (SALE) is a specific type of PSM where the organic linkers in a pre-synthesized framework are swapped out for different ones.[8] This is particularly useful for introducing new functionalities or altering the pore environment of a framework. SALE can also be used to introduce linkers that might be difficult to incorporate through direct synthesis.[10]

Q4: My PXRD pattern shows a slight shift in peak positions after modification. Does this mean my framework has degraded?

A4: Not necessarily. A slight shift in PXRD peak positions can indicate a change in the unit cell parameters, which is expected if the modification has altered the size or conformation of the linkers.[9] This can be a positive indication that the modification has occurred throughout the bulk of the material. However, a significant loss of peak intensity or the appearance of a broad, amorphous background would be indicative of framework degradation.[9]

Q5: How do I choose the right solvent for my PSM reaction and subsequent washing steps?

A5: The ideal solvent should meet several criteria:

  • It must be able to dissolve the modifying reagent.

  • The parent and modified frameworks should be stable and insoluble in it.

  • It should not interfere with the desired chemical reaction.

  • For washing, it should effectively dissolve any unreacted reagents and byproducts. It is always recommended to test the stability of your parent framework in any new solvent before using it for a PSM reaction or for washing.

Q6: Is it possible for the modification to occur only on the external surface of the framework crystals?

A6: Yes, this is a common issue, especially with larger crystals or when using bulky modifying reagents. If the reagent cannot diffuse efficiently into the pores, the reaction may be limited to the crystal surface. To promote modification throughout the bulk of the material, consider using smaller crystals of the parent framework, increasing the reaction time, or choosing a smaller modifying reagent.

Experimental Protocols

Protocol 1: Covalent Modification of an Amine-Functionalized MOF (UiO-66-NH₂) with an Anhydride

This protocol describes a general procedure for the acylation of the amine groups in UiO-66-NH₂.

Materials:

  • UiO-66-NH₂

  • Anhydride of choice (e.g., acetic anhydride, propionic anhydride)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Centrifuge and centrifuge tubes

Procedure:

  • Activation of Parent MOF: Place a known amount of as-synthesized UiO-66-NH₂ in a centrifuge tube. Wash the solid with fresh DMF three times to remove any residual reactants from the synthesis. Then, perform a solvent exchange by soaking the material in anhydrous DCM for 24 hours, replacing the DCM every 8 hours. This replaces the high-boiling DMF with the more volatile DCM.

  • Post-Synthesis Modification Reaction:

    • After the final DCM wash, decant the solvent and add a solution of the desired anhydride in anhydrous DCM to the centrifuge tube. A significant molar excess of the anhydride (e.g., 20-50 equivalents relative to the amine groups) is recommended to drive the reaction to completion.

    • Seal the tube and place it on a shaker or rotator at room temperature. Allow the reaction to proceed for 24-72 hours.

  • Purification of the Functionalized MOF:

    • After the reaction is complete, centrifuge the suspension and decant the supernatant.

    • Wash the solid extensively with fresh anhydrous DCM to remove unreacted anhydride and any byproducts. Repeat the washing process at least five times.

    • After the DCM washes, perform a final wash with a lower-surface-tension solvent like acetone to facilitate activation.

  • Activation of the Functionalized MOF:

    • After the final wash, decant the solvent and place the centrifuge tube containing the wet solid in a vacuum oven.

    • Activate the material by heating under dynamic vacuum. A typical procedure would be to heat at 80°C for 12 hours, followed by an increase to 120°C for another 12 hours. Ensure the activation temperature is below the decomposition temperature of the modified framework.

  • Characterization:

    • Confirm the retention of crystallinity using PXRD.

    • Verify the successful functionalization using FTIR spectroscopy (observing the appearance of amide carbonyl stretches).

    • Quantify the degree of modification by digesting a small amount of the activated material in a deuterated acid (e.g., D₂SO₄ in DMSO-d₆) and analyzing the solution by ¹H NMR.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the post-synthesis modification of functionalized frameworks.

TroubleshootingWorkflow cluster_start Start: Post-Synthesis Modification cluster_analysis Initial Characterization cluster_problem_ID Problem Identification cluster_solutions_crystallinity Solutions for Crystallinity Loss cluster_solutions_conversion Solutions for Incomplete Conversion cluster_purification Purification & Activation cluster_final_analysis Final Characterization cluster_end End Goal Start Perform Post-Synthesis Modification Reaction PXRD Analyze with PXRD Start->PXRD NMR_FTIR Analyze with NMR/FTIR Start->NMR_FTIR Crystallinity Is Crystallinity Retained? PXRD->Crystallinity Conversion Is Conversion Complete? NMR_FTIR->Conversion Crystallinity->Conversion Yes Milder_Conditions Use Milder Reaction Conditions (Temp, pH) Crystallinity->Milder_Conditions No Change_Reagent Change Reagent/ Solvent Crystallinity->Change_Reagent No Optimize_Conditions Optimize Reaction (Time, Temp, Conc.) Conversion->Optimize_Conditions No Check_Diffusion Address Diffusion Limitations Conversion->Check_Diffusion No Purify Purify and Activate Framework Conversion->Purify Yes Milder_Conditions->Start Re-run Experiment Change_Reagent->Start Re-run Experiment Optimize_Conditions->Start Re-run Experiment Check_Diffusion->Start Final_Analysis Full Characterization (PXRD, Sorption, etc.) Purify->Final_Analysis Success Successful Functionalized Framework Final_Analysis->Success

Caption: Troubleshooting workflow for post-synthesis modification.

References

  • Karagiaridi, O., et al. (2014). Postsynthetic Tuning of Metal–Organic Frameworks for Targeted Applications. Accounts of Chemical Research, 47(11), 3433-3443. [Link]

  • ResearchGate. (2021). MOF filtration and washing? [Link]

  • Deria, P., et al. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science, 6(7), 1045-1057. [Link]

  • Deria, P., et al. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. PMC. [Link]

  • Patsnap Eureka. (2025). MOF Activation: Solvent Exchange and Supercritical Drying. [Link]

  • Carnell, M. D., et al. (2019). Spray-Drying Synthesis of MOFs, COFs, and Related Composites. ChemRxiv. [Link]

  • Wang, Z., et al. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Journal of Materials Chemistry A, 8(40), 20993-21022. [Link]

  • Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(17), 12795-12812. [Link]

  • Evans, J. D., et al. (2014). CHAPTER 3: Post‐synthetic Modification of MOFs. Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Metal–organic framework. [Link]

  • Al-Amer, A. S., et al. (2021). Understanding the Structural Collapse During Activation of Metal–Organic Frameworks with Copper Paddlewheels. ChemRxiv. [Link]

  • Manning, J. R. H., et al. (2023). Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. Journal of Materials Chemistry A, 11(46), 25055-25064. [Link]

  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal–organic frameworks. Chemical Society Reviews, 38(5), 1315-1329. [Link]

  • Li, B., et al. (2018). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A, 6(38), 18383-18409. [Link]

  • Al-Qurain, A. A., et al. (2022). Influence of Impregnation Conditions on Tenoxicam Solubility and Loading into γ-Cyclodextrin Metal–Organic Frameworks: A Box–Behnken Design Approach. Molecules, 27(21), 7268. [Link]

  • Zhang, Y., et al. (2026). Study on the Catalytic Performance of Porous Cu/Cu2O Synthesized by One-Step Solvothermal Method for Thermal Decomposition of Ammonium Perchlorate. MDPI. [Link]

  • Manning, J. R. H., et al. (2023). Identifying pathways to metal-organic framework collapse during solvent activation with molecular simulations. University of Bath's research portal. [Link]

  • Kalidindi, S. B., et al. (2023). In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites. Journal of the American Chemical Society, 145(32), 17793-17800. [Link]

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Validation & Comparative

A Strategic Guide to C3-Symmetric Linkers in Covalent Organic Framework Synthesis: 1,3,5-Tris[4-(chloromethyl)phenyl]benzene as a Versatile Platform for Post-Synthetic Modification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of crystalline porous materials, Covalent Organic Frameworks (COFs) have emerged as a frontier for innovation, offering unparalleled precision in the design of functional materials. The geometry and functionality of the molecular building blocks, or linkers, are paramount in dictating the final properties of the COF. Among these, C3-symmetric linkers are fundamental in constructing two-dimensional hexagonal networks with predictable porosity and high surface areas.

This guide provides an in-depth comparison of 1,3,5-Tris[4-(chloromethyl)phenyl]benzene with other conventional C3-symmetric linkers used in COF synthesis. We will explore the strategic advantage of employing a reactive, yet versatile, chloromethyl-functionalized linker for post-synthetic modification (PSM), a powerful technique for introducing a diverse range of functionalities into a pre-formed COF structure. This approach will be contrasted with the direct synthesis of COFs using linkers that already bear the desired functional groups.

The Landscape of C3-Symmetric Linkers for Direct COF Synthesis

The direct synthesis of COFs typically involves the condensation reaction of monomers with complementary reactive groups, such as aldehydes and amines, to form robust, porous frameworks.[1] Several C3-symmetric linkers have become workhorses in the field, each imparting distinct characteristics to the resulting COF.

1,3,5-Tris(4-formylphenyl)benzene (TFPB): This aldehyde-functionalized linker is widely used in the synthesis of imine-linked COFs. When reacted with linear diamines, it forms highly crystalline materials with permanent porosity. For instance, the condensation of TFPB with p-phenylenediamine yields COF-LZU1, which exhibits a hexagonal pore structure.[2]

1,3,5-Tris(4-aminophenyl)benzene (TAPB): As the amine counterpart to TFPB, TAPB is another crucial building block for imine- and amide-linked COFs.[3] Its reaction with dialdehydes or dianhydrides leads to the formation of stable, porous networks. For example, the reaction of TAPB with naphthalene-1,4,5,8-tetracarboxylic dianhydride results in a polyimide COF with excellent thermal and chemical stability, showing selective gas adsorption properties.[3]

Triazine-based Linkers: C3-symmetric linkers incorporating a triazine core are valued for their nitrogen-rich nature, which can enhance gas sorption and separation properties. These linkers can be synthesized with various reactive groups, such as amines or cyanates, to participate in COF formation.[4][5]

The choice of linker in direct synthesis inherently defines the functionality of the resulting COF. While this approach is straightforward, it can be limiting. Some desirable functional groups may not be stable under the solvothermal or ionothermal conditions typically required for COF synthesis.[2][6] Furthermore, synthesizing a diverse library of functionalized linkers can be a labor-intensive and time-consuming process.

A Paradigm Shift: this compound and the Power of Post-Synthetic Modification

The primary advantage of this PSM approach is the ability to incorporate functionalities that would otherwise be incompatible with the initial polymerization conditions.[1][6] This uncouples the framework formation from the functionalization step, providing greater flexibility and control over the final material properties. Moreover, a single parent polymer with reactive chloromethyl sites can be used to generate a library of functionalized materials, which is a more efficient strategy than synthesizing numerous functionalized monomers from scratch.[8]

G

Comparative Performance and Experimental Insights

The performance of a COF is intrinsically linked to its structural integrity and the nature of its functional groups. The following table provides a comparative overview of the properties of COFs synthesized via direct methods using common C3-symmetric linkers.

LinkerResulting COF (Example)BET Surface Area (m²/g)Pore Size (nm)Thermal Stability (°C)Key Features & Applications
1,3,5-Tris(4-formylphenyl)benzene (TFPB) COF-LZU1[2]~410~1.2>400Imine-linked, high crystallinity, gas storage and separation.[2][4]
1,3,5-Tris(4-aminophenyl)benzene (TAPB) PAF-120[3]>1000Microporous>450Imide-linked, excellent stability, selective gas adsorption.[3]
Triazine-based (e.g., TAPT) TRITER-1[4]716MicroporousHighNitrogen-rich, high CO2 uptake, catalysis.[4]
This compound N/A (Parent Polymer)VariableVariableVariablePlatform for post-synthetic modification.[7][8]

It is important to note that the properties of the parent polymer derived from this compound will be highly dependent on the polymerization conditions and the co-monomer used. The key performance indicator for this linker is the degree of functionalization and the retention of porosity and crystallinity after the post-synthetic modification step.

Experimental Protocols

Protocol 1: Direct Synthesis of an Imine-Linked COF using 1,3,5-Tris(4-formylphenyl)benzene (TFPB)

This protocol is adapted from the synthesis of COF-LZU1.[2]

Materials:

  • 1,3,5-Tris(4-formylphenyl)benzene (TFPB)

  • p-Phenylenediamine (PPDA)

  • 1,4-Dioxane

  • Aqueous acetic acid (6 M)

Procedure:

  • In a Pyrex tube, add TFPB (0.1 mmol, 39.0 mg) and PPDA (0.15 mmol, 16.2 mg).

  • Add a mixture of 1,4-dioxane (0.5 mL) and aqueous acetic acid (6 M, 0.05 mL).

  • Sonicate the mixture for 5 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal.

  • Heat the sealed tube at 120 °C for 3 days.

  • Cool the tube to room temperature. A yellow precipitate should be visible.

  • Collect the solid by filtration and wash thoroughly with anhydrous acetone and then with anhydrous tetrahydrofuran.

  • Dry the product under vacuum at 150 °C overnight to obtain the COF as a yellow powder.

Causality: The use of a dioxane/aqueous acetic acid solvent system is crucial. The acetic acid acts as a catalyst for the reversible imine bond formation, which allows for "error-correction" during the crystallization process, leading to a more ordered framework. The solvothermal conditions (120 °C) provide the necessary energy to overcome the activation barrier for both the forward and reverse reactions, facilitating the formation of a thermodynamically stable, crystalline product.

G

Protocol 2: Conceptual Workflow for Synthesis and Post-Synthetic Modification of a Chloromethyl-Functionalized Porous Polymer

Part A: Synthesis of the Parent Chloromethyl-Functionalized Polymer

Materials:

  • This compound

  • A suitable co-monomer (e.g., a rigid aromatic compound for Friedel-Crafts alkylation)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Friedel-Crafts catalyst (e.g., FeCl₃ or AlCl₃)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the co-monomer in the anhydrous solvent.

  • Cool the solution in an ice bath and slowly add the Friedel-Crafts catalyst.

  • Allow the reaction to proceed at room temperature or with gentle heating for 24-48 hours.

  • Quench the reaction by adding methanol.

  • Collect the resulting polymer by filtration, and wash extensively with methanol, water, and other organic solvents to remove the catalyst and unreacted monomers.

  • Dry the polymer under vacuum.

Causality: The Friedel-Crafts alkylation reaction creates a robust, cross-linked porous polymer. The inert atmosphere and anhydrous conditions are critical to prevent deactivation of the Lewis acid catalyst. The extensive washing is necessary to ensure the purity of the parent polymer, which is essential for successful subsequent modifications.

Part B: Post-Synthetic Modification (Example: Azide Functionalization)

Materials:

  • Parent chloromethyl-functionalized polymer

  • Sodium azide (NaN₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Disperse the parent polymer in anhydrous DMF in a round-bottom flask.

  • Add an excess of sodium azide to the suspension.

  • Heat the mixture at 60-80 °C for 24-48 hours with stirring.

  • Cool the reaction to room temperature.

  • Collect the functionalized polymer by filtration.

  • Wash the polymer thoroughly with water and methanol to remove excess sodium azide and DMF.

  • Dry the azide-functionalized polymer under vacuum.

Causality: The nucleophilic azide ion displaces the chloride on the benzylic carbon via an SN2 reaction. DMF is a suitable polar aprotic solvent for this reaction. The use of an excess of the nucleophile (sodium azide) and elevated temperature drives the reaction to completion. The resulting azide groups can be further modified, for example, via "click" chemistry.

G

Conclusion: A Strategic Choice for Functional COFs

The selection of a C3-symmetric linker for COF synthesis is a critical decision that dictates the properties and potential applications of the final material. While direct synthesis using pre-functionalized linkers like TFPB and TAPB is a well-established and effective method for creating highly crystalline and porous COFs, it has limitations in terms of the diversity of functional groups that can be incorporated.

This compound, on the other hand, offers a powerful and versatile alternative through the post-synthetic modification of a parent porous polymer. This approach provides access to a wider range of functionalities, including those that are incompatible with direct synthesis conditions. The ability to create a library of functional materials from a single, readily available precursor makes the PSM strategy an efficient and attractive option for the development of novel COFs for a variety of applications, from drug delivery and catalysis to sensing and separations. The choice between direct synthesis and PSM ultimately depends on the desired functionality and the synthetic accessibility of the required building blocks.

References

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The Influence of Aromatic Cores on the Performance of Covalent Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Heart of Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] This unique architecture results in highly ordered, porous materials with exceptional thermal stability and low density.[2] The modular nature of their synthesis allows for precise control over their structure and function at the molecular level, making them highly versatile for a wide range of applications, including gas storage and separation, catalysis, and optoelectronics.[3][4]

At the heart of every COF is the aromatic core of its building blocks. The choice of this core—be it a simple phenyl ring, a larger polycyclic aromatic hydrocarbon like pyrene, or a complex macrocycle such as porphyrin—profoundly dictates the physicochemical properties and, consequently, the performance of the final material. The size, shape, and electronic nature of the aromatic core directly influence key parameters such as pore size, surface area, and the electronic and photophysical characteristics of the COF. This guide provides a comparative analysis of COFs derived from different aromatic cores, offering insights into how the selection of these fundamental building blocks can be strategically employed to tailor COF performance for specific applications. We will delve into the synthetic considerations, compare performance metrics with supporting experimental data, and provide detailed protocols for the synthesis and characterization of these remarkable materials.

The Foundation: Synthesis and Characterization of COFs

The synthesis of COFs is a testament to the power of reticular chemistry, where the geometry and connectivity of the molecular building blocks predetermine the topology of the resulting framework.[5] The most common synthetic route for imine-linked COFs, which are known for their high stability, is the solvothermal condensation reaction between multifunctional amine and aldehyde monomers.[6] The reversibility of the imine bond formation under these conditions is crucial for the error-correction process that leads to a crystalline, ordered framework rather than an amorphous polymer.

The choice of aromatic core in the monomer dictates not only the properties of the resulting COF but also influences the reaction conditions required for optimal crystallinity and porosity. For instance, larger, more rigid aromatic cores can promote the formation of more extended and robust frameworks.

Experimental Protocol: Solvothermal Synthesis of an Imine-Linked COF

This protocol provides a general procedure for the synthesis of an imine-linked COF. Specific monomer concentrations and solvent systems may need to be optimized for different aromatic cores.

Materials:

  • Multifunctional amine monomer (e.g., 1,3,5-tris(4-aminophenyl)benzene)

  • Multifunctional aldehyde monomer (e.g., terephthalaldehyde)

  • Solvent mixture (e.g., n-butanol and o-dichlorobenzene)

  • Acetic acid (catalyst)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add the amine monomer and the aldehyde monomer in a stoichiometric ratio.

  • Add the solvent mixture and a catalytic amount of aqueous acetic acid.

  • The mixture is sonicated for 15 minutes to ensure homogeneity.

  • The tube is then flash-frozen in liquid nitrogen, evacuated to a high vacuum, and flame-sealed.

  • The sealed tube is placed in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, the solid precipitate is collected by filtration and washed sequentially with anhydrous acetone and tetrahydrofuran.

  • The purified COF powder is then dried under vacuum at 150 °C overnight to afford the final product.

The causality behind these experimental choices lies in creating an environment that balances kinetic and thermodynamic control. The high temperature and sealed vessel (solvothermal conditions) provide the energy for the reaction to proceed and prevent solvent evaporation.[6] The acidic catalyst is essential for the reversible imine condensation, allowing for the "proofreading" necessary for the formation of a crystalline structure. The extensive washing and drying steps are critical for removing unreacted monomers and solvent molecules from the pores, which is necessary to achieve a high surface area and access the internal porosity of the COF.

Essential Characterization Techniques

To validate the successful synthesis of a COF and to evaluate its properties, a suite of characterization techniques is employed:

  • Powder X-Ray Diffraction (PXRD): Confirms the crystallinity and determines the crystal structure of the COF. The experimental PXRD pattern is typically compared with a simulated pattern based on the expected crystal structure.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the formation of the desired covalent linkages (e.g., imine bonds) and the disappearance of the functional groups of the starting monomers.[7]

  • Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR Spectroscopy: Provides detailed information about the local chemical environment of the carbon atoms in the COF framework, confirming the structure and purity.

  • Gas Adsorption-Desorption Isotherms (e.g., N₂ at 77 K): Used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the COF.[2]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the COF by measuring its weight loss as a function of temperature.[8]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Visualize the morphology and microstructure of the COF particles.[2]

Performance Comparison of COFs: The Aromatic Core as the Determining Factor

The selection of the aromatic core is a critical design parameter that allows for the fine-tuning of COF properties for specific applications. In this section, we compare the performance of COFs derived from different aromatic cores in three key areas: gas storage and separation, catalysis, and optoelectronics.

Gas Storage and Separation: The Role of Pore Environment

The efficiency of COFs in gas storage and separation is intimately linked to their porosity, which is directly influenced by the size and geometry of the aromatic core. Larger aromatic cores generally lead to larger pore sizes and higher surface areas.

Aromatic CoreRepresentative COFBET Surface Area (m²/g)Pore Size (nm)CO₂ Uptake (mmol/g at 273 K, 1 bar)Reference
PhenylTFB-BD~9002.1~1.5[9]
BiphenylMe₃TFB-BD~1250>2.1Not Reported[9]
PyrenePy-COFNot ReportedNot ReportedSelective absorption of CO₂ over N₂[10][11]
PorphyrinPorphyrin-based COFHighTunableHigh selectivity for CO₂[12]

Analysis: As the size of the aromatic core increases from phenyl to biphenyl, the BET surface area shows a significant increase.[9] This is a direct consequence of the larger building block creating a more expanded framework with greater internal surface area. While direct quantitative comparisons are not always available in a single study, the trend of larger aromatic cores leading to higher surface areas is well-established.[13]

Furthermore, the chemical nature of the aromatic core can be functionalized to enhance selectivity for specific gases. For instance, incorporating amine groups into the aromatic linkers of a COF has been shown to significantly improve its CO₂/N₂ selectivity due to the favorable interactions between the amine groups and CO₂.

Catalysis: Tailoring Active Sites and Reactivity

The aromatic core can serve as a scaffold for incorporating catalytic sites or can itself participate in catalytic reactions. The electronic properties of the aromatic core can influence the activity of the catalytic centers.

Aromatic CoreRepresentative COF CatalystCatalytic ReactionKey Performance MetricReference
PhenylCu/PAF-30-MEAOxidation of Alkylaromatics3.9 wt% Cu loading[7]
PorphyrinZJUT-1@CoOxygen Evolution ReactionLow overpotential (295 mV)[14]
PyrenePDI-DBC-COFPhotocatalytic Quinoxaline Synthesis42% higher quantum yield than non-pyrene analogue[15]

Analysis: Porphyrin-based COFs are particularly interesting for catalysis due to the metal center within the porphyrin macrocycle, which can act as a Lewis acid or redox-active site. For example, a cobalt-containing porphyrin-based COF (ZJUT-1@Co) exhibited excellent performance in the electrocatalytic oxygen evolution reaction, with a low overpotential that surpasses its non-metalated counterpart.[14] This highlights the ability to introduce active metal sites directly into the COF framework through the choice of the aromatic core.

In photocatalysis, the extended π-conjugation of larger aromatic cores like pyrene can enhance light absorption and facilitate charge separation and transport, leading to improved catalytic efficiency. A pyrene-based COF, PDI-DBC-COF, demonstrated a significantly higher quantum yield in a photocatalytic reaction compared to a similar COF without the pyrene unit, which was attributed to enhanced interlayer exciton transfer.[15]

Optoelectronics: Tuning the Band Gap and Charge Mobility

The optoelectronic properties of COFs are directly governed by the electronic structure of their constituent aromatic cores. The extent of π-conjugation in the aromatic building blocks determines the band gap of the material and its ability to absorb light and transport charge.

Aromatic CoreRepresentative COFBand Gap (eV)Charge Carrier Mobility (cm²/Vs)Reference
PhenylImine-linked COFGenerally > 2.5Lower[16]
PyrenePyrene-based COFTunable in the visible rangeHigh[17]
PorphyrinCOF-366~1.98.1[18][19]
TriphenylamineTriphenylamine-based COFTunable in the visible rangeHigh[17]

Analysis: COFs with larger, more π-conjugated aromatic cores, such as pyrene and porphyrin, tend to have smaller band gaps and absorb light at longer wavelengths.[17] This is a crucial property for applications in photocatalysis and photovoltaics. For instance, porphyrin-based COFs have demonstrated significant potential in photoelectric conversion.[20]

Furthermore, the ordered stacking of the π-conjugated aromatic cores in the COF framework can create efficient pathways for charge transport. Porphyrin-based COFs have been shown to exhibit remarkably high charge carrier mobilities, which is attributed to the close π-π stacking of the porphyrin units.[18][19] The choice of the aromatic core, therefore, provides a powerful tool to modulate the electronic properties of COFs for various optoelectronic applications.

Visualizing the Structure-Property Relationship

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the logical relationships between the choice of aromatic core and the resulting COF properties and performance.

COF_Aromatic_Core_Influence cluster_core Aromatic Core Selection cluster_properties Physicochemical Properties cluster_performance Application Performance Phenyl Phenyl Pore Size Pore Size Phenyl->Pore Size Smaller Surface Area Surface Area Phenyl->Surface Area Lower Electronic Structure Electronic Structure Phenyl->Electronic Structure Larger Band Gap Pyrene Pyrene Pyrene->Pore Size Larger Pyrene->Surface Area Higher Pyrene->Electronic Structure Smaller Band Gap (Extended π-conjugation) Photophysical Properties Photophysical Properties Pyrene->Photophysical Properties Enhanced Light Absorption Porphyrin Porphyrin Porphyrin->Pore Size Tunable Porphyrin->Surface Area High Porphyrin->Electronic Structure Tunable Band Gap (Redox-active) Porphyrin->Photophysical Properties Strong Light Absorption (Soret and Q bands) Gas Storage & Separation Gas Storage & Separation Pore Size->Gas Storage & Separation Surface Area->Gas Storage & Separation Catalysis Catalysis Electronic Structure->Catalysis Optoelectronics Optoelectronics Electronic Structure->Optoelectronics Photophysical Properties->Catalysis Photophysical Properties->Optoelectronics

Caption: Influence of aromatic core on COF properties and performance.

COF_Synthesis_Workflow start Monomer Selection (Amine + Aldehyde with desired aromatic core) solvothermal Solvothermal Synthesis (Solvent + Catalyst, Heat) start->solvothermal purification Purification (Filtration, Washing) solvothermal->purification activation Activation (Drying under vacuum) purification->activation characterization Characterization (PXRD, FTIR, N2 Adsorption, TGA) activation->characterization performance Performance Evaluation (Gas Uptake, Catalysis, etc.) characterization->performance

Caption: General experimental workflow for COF synthesis and evaluation.

Conclusion and Future Perspectives

The choice of the aromatic core is a cornerstone of COF design, providing a powerful lever to manipulate their properties and performance. As we have seen, larger, more π-conjugated aromatic systems generally lead to COFs with higher surface areas, smaller band gaps, and enhanced performance in applications such as gas storage, catalysis, and optoelectronics. The ability to introduce functionality directly into the aromatic core further expands the design space for creating highly specialized materials.

While significant progress has been made, the rational design of COFs with predictable properties remains a key challenge. Future research will likely focus on developing a deeper understanding of the structure-property relationships through a combination of computational modeling and high-throughput experimental screening. The synthesis of novel aromatic building blocks will continue to push the boundaries of COF performance. Furthermore, the development of more sustainable and scalable synthesis methods will be crucial for the translation of these promising materials from the laboratory to industrial applications. The continued exploration of the vast chemical space of aromatic cores promises to unlock a new generation of high-performance COFs for a sustainable future.

References

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  • Li, B., et al. (2024). Pyrene-based covalent organic frameworks (PyCOFs): a review. Nanoscale Horizons. [Link]

  • van der Veen, M. A., et al. (2021). Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks. Nanoscale. [Link]

  • Wan, S., et al. (2011). Covalent Organic Frameworks with High Charge Carrier Mobility. Chemistry of Materials. [Link]

  • Li, Z., et al. (2023). Porphyrin-Based Covalent Organic Frameworks: Design, Synthesis, Photoelectric Conversion Mechanism, and Applications. Polymers. [Link]

  • Kandambeth, S., et al. (2017). Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society. [Link]

  • Wang, L., et al. (2022). Covalent Organic Frameworks: Chemistry of Pore Interface and Wall Surface Perturbation and Impact on Functions. Accounts of Materials Research. [Link]

  • Evans, A. M., et al. (2018). Trends in the Thermal Stability of Two-Dimensional Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Yaghi, O. M., et al. (2011). Covalent Organic Frameworks with High Charge Carrier Mobility. Omar Yaghi. [Link]

  • Mourino, B., et al. (2023). All COFs containing a) porphyrin, b) pyrene, c) triphenylamine, and d)... ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Novel covalent organic frameworks: preparation, characterization and application. Journal of Materials Chemistry C. [Link]

  • Daliran, S., et al. (2022). Metal-Organic Framework (MOF)-, Covalent-Organic Framework (COF)-, and Porous-Organic Polymers (POP)-Catalyzed Selective C-H Bond Activation and Functionalization Reactions. Chemical Society Reviews. [Link]

  • Wang, Y., et al. (2024). Porphyrin-based covalent organic frameworks from design, synthesis to biological applications. Biomaterials Science. [Link]

  • van der Veen, M. A., & Feng, D. (2020). Mild and Scalable Conditions for the Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks. ChemRxiv. [Link]

  • Yaghi, O. M., et al. (2015). Chemistry of Covalent Organic Frameworks. Accounts of Chemical Research. [Link]

  • Liu, W., et al. (2014). Designed Synthesis of Porphyrin-Based Two-Dimensional Covalent Organic Frameworks with Highly Ordered Structures. Journal of the American Chemical Society. [Link]

  • Prakash, K., et al. (2024). Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility. Nanoscale. [Link]

  • BET surface area, porosity parameters and CO2 capture of selected COFs. (n.d.). ResearchGate. Retrieved January 22, 2024, from [Link]

  • Kaliya, K., et al. (2024). Imine–linked covalent organic framework synthesis. Molecular Crystals and Liquid Crystals. [Link]

  • Krishnadas, A. R., et al. (2025). Guiding the Design of Multifunctional Covalent Organic Frameworks: High-Throughput Screening of Thermal and Mechanical Properties. ACS Nano. [Link]

  • T-K., S., et al. (2023). Understanding the electronic pi-system of 2D covalent organic frameworks with Wannier functions. Nature Communications. [Link]

  • Li, J., et al. (2024). Improving the pore properties of porous aromatic frameworks in two aspects via partition strategy. Chemical Synthesis. [Link]

  • Li, H., et al. (2019). Facile Synthesis of Porphyrin Based Covalent Organic Frameworks via an A2B2 Monomer for Highly Efficient Heterogeneous Catalysis. Chemistry of Materials. [Link]

  • Covalent Organic Frameworks with High Charge Carrier Mobility. (2025). ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Three-dimensional porphyrin-based covalent organic frameworks with stp topology for an efficient electrocatalytic oxygen evolution reaction. Materials Chemistry Frontiers. [Link]

  • Wang, Z., et al. (2024). Eco-friendly synthesis of imine-based COFs for efficient photocatalytic H2O2 production. Green Chemistry. [Link]

  • Covalent Organic Framework Composites: Synthesis and Analytical Applications. (2021). National Institutes of Health. [Link]

  • Geng, K., et al. (2022). Outstanding Charge Mobility by Band Transport in Two-Dimensional Semiconducting Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Summary of the surface area and pore-opening data of COF-S7 and COF-S12. (n.d.). ResearchGate. Retrieved January 22, 2024, from [Link]

  • Mild and Scalable Conditions for the Solvothermal Synthesis of Imine‐Linked Covalent Organic Frameworks. (2020). ResearchGate. [Link]

  • Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. (2021). MDPI. [Link]

  • A Pyrene-Based, Fluorescent Three-Dimensional Covalent Organic Framework. (2025). ResearchGate. [Link]

Sources

The Benzylic Paradox: A Comparative Guide to Benzyl-Heteroatom Bond Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and organic synthesis, the benzyl group (


) occupies a unique "Goldilocks" zone. It is robust enough to survive harsh basic or nucleophilic conditions (unlike esters) yet possesses a specific lability—driven by the aromatic ring's electronic influence—that allows for orthogonal cleavage via hydrogenolysis or metabolic oxidation.

This guide objectively assesses the stability of benzyl-heteroatom bonds (Bn-O, Bn-N, Bn-S) against alkyl and aryl alternatives. We analyze the mechanistic drivers of this stability, quantify the metabolic liabilities in drug design, and provide validated protocols for assessing these linkages in both synthetic and biological contexts.

Part 1: Mechanistic Foundations – The Resonance Factor

The defining feature of the benzyl-heteroatom bond is not the bond strength itself, but the stability of the intermediates formed upon cleavage. While a standard alkyl C-H bond has a Bond Dissociation Energy (BDE) of ~98-100 kcal/mol, a benzylic C-H bond is significantly weaker (~88-90 kcal/mol) [1].

This weakness is due to resonance delocalization. Whether the cleavage pathway involves a radical (metabolism), a cation (acid hydrolysis), or a transition state on a metal surface (hydrogenolysis), the adjacent


-system stabilizes the transition state.
Visualization: The Resonance Stabilization Effect

The following diagram illustrates why benzyl bonds are more labile than their alkyl counterparts during oxidative or hydrolytic stress.

BenzylResonance Benzyl_Start Benzyl-Heteroatom (Ph-CH2-X) Intermediate Reactive Intermediate (Radical or Cation) Benzyl_Start->Intermediate Energy Input (Oxidation/Acid) Resonance_1 Ortho-Delocalization Intermediate->Resonance_1 Stabilization Resonance_2 Para-Delocalization Intermediate->Resonance_2 Cleavage Bond Cleavage (Product Release) Resonance_1->Cleavage Resonance_2->Cleavage Alkyl_Control Alkyl Analog (R-CH2-X) Alkyl_Control->Intermediate High Activation Energy (No Resonance)

Figure 1: Mechanistic pathway showing how aromatic resonance lowers the activation energy for benzyl bond cleavage compared to alkyl analogs.

Part 2: Chemical Stability & Synthetic Utility

In process chemistry, the benzyl group is primarily a protecting group. However, the stability profile varies drastically depending on the heteroatom (O vs. N) and the conditions.

Comparative Stability Data

The table below summarizes the stability of Benzyl (Bn) linkages compared to Methyl (Me) and Phenyl (Ph) linkages under standard stress conditions.

Linkage TypeAcid Stability (TFA/HCl)Base Stability (NaOH/KOH)Hydrogenolysis (

)
Oxidative Stability (DDQ)
Benzyl Ether (Bn-O) Moderate (Cleaves with Lewis Acids e.g.,

)
High Unstable (Rapid Cleavage)Low (Cleaves to aldehyde)
Benzyl Amine (Bn-N) High (Protonation protects N)HighModerate (Slower than O)Low (Oxidative dealkylation)
Alkyl Ether (Me-O) HighHighHigh (Stable)High
Aryl Ether (Ph-O) HighHighHigh (Stable)High
Benzyl Ester (Bn-COO) Low (Acid Hydrolysis)Low (Saponification)Unstable (Rapid Cleavage)Moderate
Key Insight: Orthogonal Deprotection

The benzyl ether's susceptibility to hydrogenolysis (


, Pd/C) while remaining stable to basic hydrolysis makes it orthogonal to acetate or benzoate protecting groups.
  • Protocol Note: For Benzyl Amines (Bn-N), standard hydrogenolysis is often sluggish. Acidifying the media (e.g., using acetic acid or HCl/MeOH) protonates the amine, preventing it from poisoning the Pd catalyst, thereby accelerating cleavage [2].

Part 3: Metabolic Stability in Drug Design

For medicinal chemists, the benzyl group is often a liability. The same low BDE that aids synthesis facilitates Cytochrome P450 (CYP450) metabolism.

The Metabolic Soft Spot

CYP450 enzymes preferentially target the benzylic position via hydrogen atom abstraction (HAT).

  • Hydroxylation: CYP450 inserts an oxygen to form a hemiaminal (for N) or hemiacetal (for O).

  • Collapse: This unstable intermediate spontaneously collapses, releasing benzaldehyde and the dealkylated heteroatom.

Design Consequence: Drugs with unsubstituted benzyl-heteroatom linkers often suffer from high clearance and short half-lives (


).
  • Mitigation Strategy: Block the benzylic position with Fluorine or Methyl groups, or replace the phenyl ring with an electron-deficient heterocycle (e.g., pyridine) to increase BDE [3].

Part 4: The "Feature, Not Bug" – Self-Immolative Linkers in ADCs

In Antibody-Drug Conjugates (ADCs), the instability of the benzyl bond is engineered into a release mechanism. The p-Aminobenzyl Alcohol (PABC) spacer is the industry standard for linking cytotoxic payloads to antibodies.

Mechanism of Action

The benzyl group acts as a spacer that "immolates" (falls apart) only after a specific trigger (e.g., protease cleavage) is activated.

PABC_Mechanism ADC ADC Construct: Antibody-Peptide-PABC-Drug Lysosome Lysosomal Entry (Cathepsin B Protease) ADC->Lysosome Cleavage Peptide Bond Hydrolysis Lysosome->Cleavage Enzymatic Action Intermediate Unstable Aniline Intermediate (1,6-Elimination Trigger) Cleavage->Intermediate Release Spontaneous Fragmentation Intermediate->Release Electronic Cascade Products Released Drug + CO2 + Aza-quinone methide Release->Products

Figure 2: The PABC self-immolative cascade. The stability of the benzyl carbamate is maintained in circulation but collapses instantly upon protease activation inside the cell.

Part 5: Experimental Protocols

Protocol A: Differential Hydrogenolysis (Chemical Stability)

Objective: To determine the relative lability of Benzyl-O vs. Benzyl-N bonds in a lead compound.

  • Preparation: Dissolve substrate (0.1 mmol) in Ethanol (5 mL).

  • Catalyst Loading: Add 10 wt% Pd/C (10 mg).

    • Variation: To test Benzyl-N stability specifically, add 1 eq. of HCl (1M in MeOH).

  • Reaction: Purge with

    
     gas (balloon pressure, 1 atm) at 25°C.
    
  • Sampling: Aliquot 50 µL every 15 minutes for 2 hours. Filter through Celite.

  • Analysis: Analyze via UPLC-MS. Monitor the disappearance of the parent peak (M+) and appearance of the debenzylated product (M-90).

  • Interpretation:

    • 
      : Highly labile (Likely Benzyl Ether/Ester).
      
    • 
      : Robust (Likely Benzyl Amine or sterically hindered system).
      
Protocol B: Plasma Stability Assay (Biological Stability)

Objective: Assess if a benzyl linker in a prodrug/ADC is stable in systemic circulation.

  • Matrix: Thaw pooled human plasma (pH 7.4) to 37°C.[1][2]

  • Spiking: Add test compound (10 mM DMSO stock) to plasma to reach a final concentration of 1 µM (0.1% DMSO final).

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Timepoints: Harvest 50 µL samples at 0, 1, 4, 8, and 24 hours.

  • Quenching: Immediately add 200 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 4000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine plasma half-life (

    
    ).
    
    • Acceptance Criteria: For ADCs, >90% stability at 24h is typically required to prevent off-target toxicity [4].

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • Sajiki, H. (1995).[3][4] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of nitrogen-containing compounds." Tetrahedron Letters, 36(20), 3465-3468.[3] Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Jain, N., et al. (2015).[5] "Current ADC Linker Chemistry." Pharmaceutical Research, 32, 3526–3540. Link

Sources

A-Comparative-Guide-to-Trifluoromethylated-vs-Chloromethylated-Benzene-Linkers-in-Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the choice of a linker molecule is a critical decision that dictates synthetic strategy and final molecular properties. This guide provides an in-depth comparison of two prominent classes of benzene-based linkers: trifluoromethylated and chloromethylated analogues. We will explore the fundamental differences in their synthesis, reactivity, and stability, offering field-proven insights to guide researchers in making informed decisions for their specific applications. This analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature.

Introduction: The Strategic Importance of Halogenated Benzene Linkers

Benzene linkers, aromatic rings functionalized for covalent attachment to other molecular entities, are ubiquitous in chemical synthesis. The introduction of a halogenated methyl group, such as a chloromethyl (-CH₂Cl) or a trifluoromethyl (-CF₃) group, imparts unique reactivity and physicochemical properties.

  • Chloromethylated benzene linkers are classic electrophilic building blocks, primarily utilized for their ability to undergo nucleophilic substitution reactions. This reactivity makes them invaluable in solid-phase synthesis, polymer chemistry, and the construction of complex molecular architectures.[1]

  • Trifluoromethylated benzene linkers , on the other hand, have seen a surge in popularity, especially in medicinal chemistry.[2] The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties.[2] It is highly electron-withdrawing, metabolically stable, and can significantly enhance properties like binding affinity, membrane permeability, and metabolic stability of drug candidates.[2]

This guide will dissect the synthesis of these two linker types, compare their reactivity profiles with a focus on the underlying mechanistic principles, and provide a data-driven comparison of their stability and electronic effects.

Synthesis of Halogenated Benzene Linkers: Divergent Pathways

The synthetic routes to trifluoromethylated and chloromethylated benzene linkers are fundamentally different, reflecting the distinct nature of the C-F and C-Cl bonds.

Synthesis of Trifluoromethylated Benzene Linkers

The introduction of a trifluoromethyl group onto a benzene ring is a non-trivial synthetic challenge due to the high strength of the C-F bond. Several strategies have been developed, broadly categorized as radical, nucleophilic, and electrophilic trifluoromethylation.[2]

  • Radical Trifluoromethylation: This is a common and effective method, often employing reagents like triflyl chloride (TfCl) in the presence of a photoredox catalyst.[3] The process involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring.[3] This method is advantageous for its mild reaction conditions and broad substrate scope.[3]

  • Electrophilic Trifluoromethylation: This approach utilizes reagents that can deliver a "CF₃⁺" equivalent to an electron-rich aromatic ring.[4][5] Hypervalent iodine reagents, such as Togni reagents, are prominent examples.[5][6]

  • From Trichloromethyl Precursors: An older but still relevant industrial method involves the reaction of benzotrichloride derivatives with hydrogen fluoride (HF) or antimony fluoride (SbF₃).[5]

Experimental Protocol: Radical Trifluoromethylation of Benzene using Photoredox Catalysis [3]

  • To a solution of benzene (1.0 equiv) in a suitable solvent (e.g., acetonitrile) is added Ru(phen)₃Cl₂ (photocatalyst, 1-2 mol%) and a base (e.g., an inorganic carbonate).

  • Trifluoromethanesulfonyl chloride (TfCl, 1.5 equiv) is then added.

  • The reaction mixture is degassed and irradiated with a visible light source (e.g., a household fluorescent bulb) at room temperature for 12-24 hours.

  • Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Synthesis of Chloromethylated Benzene Linkers

The synthesis of chloromethylated benzene linkers is generally more straightforward and often relies on electrophilic aromatic substitution or free-radical chlorination.

  • Chloromethylation (Blanc Reaction): This classic method involves the reaction of an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[7] While effective, this reaction often generates the highly carcinogenic bis(chloromethyl) ether as a byproduct.[8]

  • Free-Radical Chlorination of Toluene Derivatives: A widely used and scalable method is the free-radical chlorination of toluene or its derivatives. This reaction is typically initiated by UV light and proceeds via a chain mechanism, leading to the formation of benzyl chloride.[9] Controlling the stoichiometry of chlorine is crucial to prevent over-chlorination to benzal chloride and benzotrichloride.

Experimental Protocol: Free-Radical Chlorination of Toluene

  • Toluene is placed in a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp.

  • Chlorine gas is bubbled through the toluene while irradiating with UV light.

  • The reaction temperature is maintained to control the reaction rate and selectivity.

  • The reaction progress is monitored by GC or NMR to ensure the desired level of chlorination.

  • Upon completion, the reaction mixture is purged with an inert gas to remove excess chlorine and HCl, followed by distillation to purify the benzyl chloride.

Comparative Reactivity and Mechanistic Insights

The reactivity of the benzylic carbon in trifluoromethylated and chloromethylated linkers is dramatically different, a direct consequence of the electronic properties of the halogen atoms.

Chloromethylated Benzene Linkers: The Realm of Nucleophilic Substitution

The chloromethyl group is an excellent electrophilic handle. The chlorine atom is a good leaving group, and the adjacent benzene ring stabilizes the developing positive charge in the transition state of both Sₙ1 and Sₙ2 reactions.[10][11]

  • Sₙ2 Mechanism: With strong nucleophiles, the reaction proceeds via a concerted backside attack, leading to inversion of stereochemistry if the benzylic carbon is chiral.

  • Sₙ1 Mechanism: In the presence of a polar protic solvent and a weaker nucleophile, the reaction can proceed through a resonance-stabilized benzyl carbocation intermediate.[11][12]

This high reactivity makes chloromethylated linkers ideal for applications requiring the facile introduction of a wide range of nucleophiles, such as in the synthesis of polymers and functionalized resins.[8][13]

Trifluoromethylated Benzene Linkers: Stability and Directed Reactivity

In stark contrast to the chloromethyl group, the trifluoromethyl group is exceptionally stable and generally unreactive towards nucleophilic substitution. This is due to several factors:

  • Strong C-F Bonds: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.

  • Inductive Effect: The three highly electronegative fluorine atoms strongly withdraw electron density from the benzylic carbon, making it electron-deficient and thus repelling nucleophiles.[14]

  • Steric Hindrance: The three fluorine atoms also provide steric shielding against nucleophilic attack.

The primary influence of the trifluoromethyl group is its powerful electron-withdrawing effect on the benzene ring.[14] This deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[14][15]

Data-Driven Comparison: Stability and Electronic Effects

PropertyTrifluoromethylated Benzene LinkerChloromethylated Benzene LinkerRationale
Benzylic C-Halogen Bond Dissociation Energy High (~110 kcal/mol for C-F)Lower (~68 kcal/mol for C-Cl)The C-F bond is significantly stronger than the C-Cl bond.
Reactivity towards Nucleophiles Very Low / InertHighThe C-Cl bond is a good leaving group, and the benzylic position is susceptible to Sₙ1/Sₙ2 reactions.[11][12]
Electronic Effect on Benzene Ring Strongly Electron-Withdrawing (-I, -M)Weakly Electron-Withdrawing (-I)The high electronegativity of fluorine leads to a strong inductive and mesomeric withdrawing effect.[14]
Directing Effect in EAS Meta-directingOrtho-, Para-directing (due to hyperconjugation)The -CF₃ group deactivates the ring, while the -CH₂Cl group is weakly activating.[14][16]
Metabolic Stability HighModerateThe C-F bond is highly resistant to enzymatic cleavage.[2]
Lipophilicity (Hansch parameter, π) High (π ≈ 0.88 for -CF₃)Moderate (π ≈ 0.71 for -Cl)The trifluoromethyl group significantly increases lipophilicity.

Application-Specific Recommendations: Choosing the Right Linker

The choice between a trifluoromethylated and a chloromethylated benzene linker is dictated by the intended application.

  • Use a Chloromethylated Benzene Linker when:

    • You need a reactive handle for nucleophilic substitution to build larger molecules.

    • You are performing solid-phase synthesis where the linker needs to be cleaved under specific conditions.

    • Cost and ease of synthesis are primary considerations.

  • Use a Trifluoromethylated Benzene Linker when:

    • You are designing a drug candidate and want to improve metabolic stability, binding affinity, or membrane permeability.[2]

    • You require a chemically inert group that can modulate the electronic properties of the benzene ring.

    • You are working in materials science and need to create materials with specific electronic or physical properties.[17]

Visualization of Key Concepts

Reaction Pathways

G cluster_0 Chloromethylated Benzene Linker cluster_1 Trifluoromethylated Benzene Linker Chloromethylated Benzene Chloromethylated Benzene Nucleophilic Substitution (SN1/SN2) Nucleophilic Substitution (SN1/SN2) Chloromethylated Benzene->Nucleophilic Substitution (SN1/SN2) + Nucleophile Functionalized Product Functionalized Product Nucleophilic Substitution (SN1/SN2)->Functionalized Product Trifluoromethylated Benzene Trifluoromethylated Benzene Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Trifluoromethylated Benzene->Electrophilic Aromatic Substitution + Electrophile Meta-Substituted Product Meta-Substituted Product Electrophilic Aromatic Substitution->Meta-Substituted Product

Caption: Divergent reactivity of chloromethylated and trifluoromethylated benzene linkers.

Decision Workflow

G start Need a Benzene Linker? reactive_handle Reactive handle for nucleophilic substitution? start->reactive_handle modulate_electronics Modulate electronic properties & enhance stability? reactive_handle->modulate_electronics No chloro_linker Use Chloromethylated Linker reactive_handle->chloro_linker Yes trifluoro_linker Use Trifluoromethylated Linker modulate_electronics->trifluoro_linker Yes

Sources

Benchmarking Next-Generation Porous Frameworks (MOFs/COFs) Against Industrial Standards (Zeolites/Silica)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Performance Guide for Drug Delivery Applications

Introduction: The Shift from Static to Dynamic Porosity

In the pharmaceutical sector, the transition from rigid industrial standards (Zeolites, Activated Carbon) to tunable frameworks (MOFs, COFs) represents a paradigm shift. While established materials like Zeolite 13X or SBA-15 offer predictability, they often lack the specific pore chemistry required for high-payload delivery of complex biologics or hydrophobic APIs.

However, "newer" does not mean "better" by default. New porous materials often suffer from reproducibility crises and stability failures in physiological media. This guide provides an objective, data-driven benchmarking protocol to validate if a novel MOF (e.g., UiO-66, MIL-101) actually outperforms the gold standards.

Part 1: Structural Characterization (The Baseline)

Before functional testing, the "container" must be defined. A common error in benchmarking MOFs against Zeolites is applying the standard BET pressure range (


) indiscriminately. For microporous MOFs, this yields mathematically "correct" but physically impossible surface areas.
Comparative Data: Surface Area & Porosity
Material ClassRepresentative StandardTypical BET Surface Area (

)
Pore StructurePrimary Limitation
MOF (Zr-based) UiO-66 1,000 – 1,600Microporous (6 Å)Stability in Phosphate Buffers
MOF (Cr-based) MIL-101(Cr) 3,000 – 4,000Mesoporous (29 Å, 34 Å)Synthesis reproducibility
Zeolite Zeolite 13X ~700Microporous (< 10 Å)Low loading capacity for large drugs
Mesoporous Silica SBA-15 600 – 1,000Mesoporous (Cylindrical)Amorphous walls (lower hydrothermal stability)
Activated Carbon Norit / Darco 800 – 1,500Disordered Slit-poresBroad pore distribution (poor selectivity)
Protocol 1: Validated Surface Area Determination

Objective: Eliminate "inflated" surface area values caused by pore condensation artifacts.

  • Degassing:

    • Standard (Zeolite/Silica): 300°C for 12h (Vacuum).

    • MOF/COF:Critical Step. Perform Thermogravimetric Analysis (TGA) first to find the decomposition onset. Degas at

      
      . Causality: Overheating collapses the organic linker; under-heating leaves solvent in pores, suppressing surface area.
      
  • Isotherm Collection:

    • Gas: Nitrogen (

      
      ) at 77 K or Argon (
      
      
      
      ) at 87 K.
    • Note: Argon is mandatory for Zeolites/MOFs with pores < 0.7 nm to strictly adhere to IUPAC 2015 standards, as

      
       quadrupole interactions distort micropore filling pressure.
      
  • BET Calculation (Rouquerol Consistency Criteria):

    • Do not force the 0.05–0.35 range.

    • Select the range where

      
       increases monotonically with 
      
      
      
      .
    • Ensure the C-constant is positive.

Part 2: Functional Performance (Drug Loading & Release)

High surface area is vanity; Pore Volume is sanity. For drug delivery, the benchmark metric is Loading Capacity (g drug / g material) .

Case Study: Ibuprofen Delivery
  • The Challenger: MIL-101(Cr) (Giant-pore MOF)

  • The Standard: SBA-15 (Mesoporous Silica)[1]

Experimental Observation: While SBA-15 is a reliable carrier, its cylindrical pores often limit loading to ~30-50 wt%. MIL-101, with its cage-type architecture and huge pore volume (~2.0


), can achieve loadings exceeding 140 wt% (1.4 g drug per g MOF).
Protocol 2: Equilibrium Loading Quantification

Objective: Distinguish between adsorbed drug and surface-crystallized drug.

  • Activation: Activate adsorbent (Protocol 1).

  • Impregnation:

    • Dissolve API (e.g., Ibuprofen) in Hexane (for hydrophobic loading).

    • Add adsorbent.[1][2][3][4][5] Ratio: 3:1 (Drug:Carrier) to ensure saturation.

    • Seal and stir for 24–72h.

  • Washing (The Self-Validating Step):

    • Wash the solid rapidly with cold solvent once.

    • Reasoning: This removes surface crystals (which inflate loading data) without leaching pore-bound drug.

  • Quantification:

    • Method A (Direct): TGA. Weight loss between 200°C–500°C corresponds to drug (subtract linker weight loss for MOFs).

    • Method B (Indirect): UV-Vis of the supernatant (Mass balance). Warning: Prone to error if solvent evaporation occurs.

Visualization: Benchmarking Workflow

BenchmarkingWorkflow Synthesis Material Synthesis (MOF/Zeolite) Activation Activation (Degas @ T < T_decomp) Synthesis->Activation Char Structural Check (N2/Ar Isotherm) Activation->Char Char->Synthesis Fail: Pore Collapse Loading Drug Loading (Saturated Soln) Char->Loading Pass: SA > Target Wash Surface Wash (Remove bulk crystals) Loading->Wash Release Release Kinetics (Sim. Body Fluid) Wash->Release

Figure 1: Critical path for benchmarking porous materials. The "Surface Wash" step is the most common point of failure in low-quality studies.

Part 3: Stability & Durability (The Dealbreaker)

This is where new materials often fail against established ones. A MOF might have 2x the loading of Zeolite Y, but if it collapses in Phosphate Buffered Saline (PBS), it is useless for oral delivery.

The "UiO-66 Trap": UiO-66 is famous for chemical stability.[6] However, in phosphate buffers (PBS), the phosphate ions have a higher affinity for the Zirconium cluster than the carboxylate linker. This leads to linker exchange , structural collapse, and premature drug dumping.

Protocol 3: Hydrolytic Stability Stress Test

Objective: Detect early-stage degradation that PXRD (X-Ray Diffraction) misses.

  • Incubation: Suspend 50 mg material in PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2) at 37°C.

  • Sampling: Aliquot at 1h, 4h, 24h, 72h.

  • Analysis (The Senior Scientist Standard):

    • Do NOT rely solely on PXRD. A framework can lose 30% of its linkers (becoming amorphous) while retaining enough crystallinity to show peaks.

    • Mandatory: HPLC analysis of the supernatant.

    • Measure: Concentration of the organic linker (e.g., Terephthalic acid).[6]

    • Pass Criteria: < 5% linker leaching over 24h.

Visualization: Kinetic Model Selection Logic

KineticLogic Start Analyze Release Profile (Ct/Cinf vs Time) Burst Is there a Burst Effect? (>30% in <1h) Start->Burst Linear Is Release Linear? Burst->Linear No First First-Order Model (Concentration Dependent) Burst->First Yes (Surface Desorption) Zero Zero-Order Model (Erosion Controlled) Linear->Zero Yes Higuchi Higuchi Model (Diffusion Controlled) Linear->Higuchi No (Sqrt Time) Peppas Korsmeyer-Peppas (Complex/Hybrid) Higuchi->Peppas Poor Fit (R2 < 0.95)

Figure 2: Decision tree for selecting the mathematical model to describe drug release kinetics. MOFs often follow Higuchi (diffusion) or degradation-mediated kinetics.

References
  • Thommes, M., et al. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and Applied Chemistry. Link

  • Bůžek, D., et al. (2020). Metal–organic frameworks vs. buffers: case study of UiO-66 stability. Inorganic Chemistry Frontiers. Link

  • Horcajada, P., et al. (2008). Porous metal-organic-frameworks for controlled drug delivery.[7] Chemical Reviews. (Foundational text for MIL-series loading).

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